Spiro[chroman-2,1'-cyclobutan]-4-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQGXOGAIJYSFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934554-38-8 | |
| Record name | 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for Spiro[chroman-2,1'-cyclobutan]-4-amine, a novel spirocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this document outlines a plausible and scientifically sound pathway based on established methodologies for the synthesis of related chroman and spirocyclic structures. The proposed synthesis involves a two-step process: the construction of the core intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target primary amine via reductive amination.
I. Proposed Synthetic Pathway
The synthesis of this compound is envisioned to proceed through the key intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one. This intermediate can be synthesized via a base-catalyzed condensation reaction between a suitable 2'-hydroxyacetophenone and cyclobutanone. The subsequent conversion of the ketone to the amine can be achieved through reductive amination.
Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spiro[chroman-2,1'-cyclobutan]-4-amine core represents a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities. As a privileged structure, its derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-parasitic agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogs, primarily spiro[chroman-2,1'-cyclohexan]-4-amine and spiro[chroman-2,4'-piperidin]-4-one derivatives, to present a thorough characterization. Detailed experimental protocols for the synthesis of the precursor ketone and its subsequent reductive amination are provided, alongside representative quantitative data and visualizations of key chemical transformations and potential biological pathways.
Introduction
The chroman-4-one scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules with diverse biological activities.[1] The introduction of a spirocyclic moiety, such as a cyclobutane ring at the 2-position, imparts conformational rigidity and three-dimensionality, which can lead to enhanced biological activity and improved selectivity for specific targets. The further functionalization of this core with an amine group at the 4-position introduces a key site for interaction with biological macromolecules, making this compound a promising candidate for drug discovery programs.
Derivatives of the broader spirochromanone class have shown potent activity as inhibitors of enzymes such as acetyl-CoA carboxylase and have been investigated for their anti-tubercular and quorum sensing inhibitory properties.[2][3] This guide aims to provide a detailed technical resource for researchers interested in the synthesis and characterization of the core this compound structure.
Synthesis
The synthesis of this compound is a two-step process, beginning with the synthesis of the precursor ketone, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine via reductive amination.
Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
The formation of the spirochromanone core is typically achieved through a condensation reaction between a 2'-hydroxyacetophenone and a cyclic ketone. For the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one, 2'-hydroxyacetophenone is reacted with cyclobutanone. This reaction can be catalyzed by a secondary amine, such as pyrrolidine, or through methods like the Kabbe condensation.[4]
Caption: Synthesis of the precursor ketone.
Synthesis of this compound
The conversion of the spiro ketone to the target amine is achieved through reductive amination.[5][6] This process involves the in-situ formation of an imine or enamine intermediate from the ketone and an ammonia source, which is then reduced to the corresponding amine.
Caption: Synthesis of the target amine.
Physicochemical and Spectroscopic Data
The following tables summarize the expected physicochemical and spectroscopic data for this compound and its precursor ketone. This data is extrapolated from closely related analogs, such as spiro[chroman-2,1'-cyclohexan]-4-one and various 4-amino-chroman derivatives, and should be considered representative.
Table 1: Physicochemical Properties
| Property | Spiro[chroman-2,1'-cyclobutan]-4-one (Predicted) | This compound (Predicted) |
| Molecular Formula | C₁₂H₁₂O₂ | C₁₂H₁₅NO |
| Molecular Weight | 188.22 g/mol | 189.25 g/mol |
| Appearance | White to off-white solid | Colorless to pale yellow oil/solid |
| Melting Point | Not available | Not available |
| Boiling Point | Not available | Not available |
Table 2: Spectroscopic Data (Predicted)
| Technique | Spiro[chroman-2,1'-cyclobutan]-4-one (Analog-based Prediction) | This compound (Analog-based Prediction) |
| ¹H NMR (CDCl₃, δ ppm) | 7.8-6.9 (m, 4H, Ar-H), 2.8 (s, 2H, -CH₂-), 2.4-1.8 (m, 6H, cyclobutane-H) | 7.5-6.8 (m, 4H, Ar-H), 4.1 (t, 1H, -CH(NH₂)-), 2.2-1.6 (m, 8H, -CH₂- and cyclobutane-H), 1.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, δ ppm) | 192 (C=O), 162 (Ar-C-O), 136-118 (Ar-C), 85 (spiro-C), 45 (-CH₂-), 35-15 (cyclobutane-C) | 158 (Ar-C-O), 130-115 (Ar-C), 82 (spiro-C), 50 (-CH(NH₂)-), 40 (-CH₂-), 35-15 (cyclobutane-C) |
| IR (cm⁻¹) | ~1680 (C=O stretch), ~1600, 1480 (Ar C=C stretch), ~1250 (C-O stretch) | ~3350, 3280 (N-H stretch), ~1600, 1480 (Ar C=C stretch), ~1230 (C-O stretch), ~1050 (C-N stretch) |
| Mass Spec. (m/z) | 188 [M]⁺ | 189 [M]⁺, 172 [M-NH₃]⁺ |
Experimental Protocols
The following are detailed, representative experimental protocols for the synthesis of this compound.
Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
Materials:
-
2'-Hydroxyacetophenone (1.0 eq)
-
Cyclobutanone (1.2 eq)
-
Pyrrolidine (0.2 eq)
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of 2'-hydroxyacetophenone in toluene, add cyclobutanone and a catalytic amount of pyrrolidine.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield Spiro[chroman-2,1'-cyclobutan]-4-one.
Reductive Amination to this compound
Materials:
-
Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq)
-
Ammonium acetate (10 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one in methanol.
-
Add ammonium acetate and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography or crystallization to yield this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of the spirochroman-4-amine scaffold have shown promising biological activities, particularly as anticancer and antimicrobial agents. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have been reported to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[7] Some studies suggest that these compounds may act as inhibitors of key signaling proteins like EGFR and HER2.[8]
Caption: Potential inhibition of EGFR/HER2 signaling.
Additionally, the chroman-4-one core is known to be a feature in compounds that act as quorum sensing inhibitors in bacteria, suggesting a potential antimicrobial mechanism that disrupts bacterial communication rather than directly killing the cells.[3]
Conclusion
This compound is a promising chemical scaffold with significant potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and characterization, based on the current literature of its close analogs. The provided experimental protocols and representative data serve as a valuable resource for researchers embarking on the synthesis and evaluation of this and related molecules. Further investigation is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound.
References
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 2. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "An Efficient Reductive Amination Protocol Using Benzylamine-Borane As " by Adam M. Bowman and Dr. Matt A. Peterson [scholarsarchive.byu.edu]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Spiro[chroman-2,1'-cyclobutan]-4-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved potency and selectivity for biological targets. Among these, the spirochroman framework is a "privileged structure," forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological activities of a specific spirochroman derivative, Spiro[chroman-2,1'-cyclobutan]-4-amine. Due to the limited availability of data for this exact molecule, information from closely related analogs is included to provide a broader context and predictive insights.
Chemical Properties
This compound, also known as 3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutane]-4-amine, is a unique molecule combining the chroman and cyclobutane ring systems. The spirocyclic nature of the compound imparts a distinct three-dimensional architecture.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 934554-38-8 | [1] |
| Molecular Formula | C₁₂H₁₅NO | [2] |
| Molecular Weight | 189.25 g/mol | [2][3] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
A related substituted analog, 7-phenylmethoxy-4-spiro[3,4-dihydro-2H-1-benzopyran-2,1'-cyclobutane]amine (CAS: 1169847-80-6), has the following computed properties:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₁NO₂ | [4] |
| Molecular Weight | 295.4 g/mol | [4] |
| XLogP3-AA | 3.1 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Experimental Protocols
-
Synthesis of the precursor, Spiro[chroman-2,1'-cyclobutan]-4-one.
-
Conversion of the ketone to the target amine.
Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
The synthesis of the spirochromanone precursor can be achieved via a condensation reaction. A common method for creating similar spirochromanones is the Kabbe condensation.[5]
General Protocol (adapted from related syntheses):
-
Reaction: A mixture of a 2-hydroxyacetophenone and cyclobutanone is reacted in the presence of a secondary amine catalyst, such as pyrrolidine or morpholine.
-
Solvent: A suitable solvent like methanol or ethanol is typically used.
-
Temperature: The reaction is often carried out at reflux.
-
Purification: The resulting spiro[chroman-2,1'-cyclobutan]-4-one can be purified using standard techniques such as column chromatography.
Synthesis of this compound from the Ketone
The conversion of the spirochromanone to the corresponding amine can be accomplished through reductive amination.
General Protocol:
-
Reaction: Spiro[chroman-2,1'-cyclobutan]-4-one is reacted with a source of ammonia (e.g., ammonium acetate or ammonia in methanol) and a reducing agent.
-
Reducing Agent: Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: The reaction is typically performed in an alcoholic solvent like methanol or ethanol.
-
Purification: The final product, this compound, would be purified by techniques such as extraction followed by chromatography or crystallization.
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is scarce, the broader class of spirochroman derivatives has been shown to possess a range of pharmacological activities.[6] These activities suggest potential interactions with various biological pathways.
Known activities of related spirochroman compounds include:
-
Antimicrobial Activity: Some spirochromanone derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6] The mechanism could involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
-
Antioxidant Activity: The chroman moiety is known for its antioxidant properties, and spirochroman derivatives have been evaluated for their ability to scavenge free radicals.[6]
-
Quorum Sensing Inhibition: Novel spiro-4-chromanones have been identified as potent inhibitors of bacterial quorum sensing, a cell-to-cell communication system that regulates virulence.[7] This suggests that these compounds could interfere with bacterial signaling pathways.
-
Anticancer Activity: Analogs of the natural product illudin S containing a spiro-cyclobutane ring have been synthesized and evaluated for their cytotoxicity against tumor cell lines.[8]
Based on these findings, a hypothetical screening workflow for this compound could be proposed to investigate its potential therapeutic applications.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A hypothetical workflow for the biological evaluation of this compound.
References
- 1. 934554-38-8(3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-amine) | Kuujia.com [kuujia.com]
- 2. chembk.com [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship studies of illudins: analogues possessing a spiro-cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
Spiro[chroman-2,1'-cyclobutan]-4-amine IUPAC name and structure
An In-Depth Technical Guide on Spiro[chroman-2,1'-cyclobutan]-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic compounds are a class of molecules holding significant interest in medicinal chemistry due to their rigid, three-dimensional structures that allow for precise-__
--
-
of functional groups.[1] The chroman-4-one scaffold, in particular, is recognized as a "privileged structure" in drug discovery, forming the core of many biologically active molecules.[2] This guide focuses on the specific derivative, this compound, providing its systematic IUPAC name, structure, and a comprehensive overview of its synthesis, potential biological activities, and relevant experimental protocols based on analogous compounds. While direct experimental data for this exact molecule is scarce in public literature, this document extrapolates from closely related structures to provide a foundational understanding for researchers.
IUPAC Name and Structure
The systematic IUPAC name for the target compound is spiro[1-benzopyran-2,1'-cyclobutan]-4-amine . The structure consists of a chroman (1-benzopyran) ring system where the carbon at position 2 is the spiroatom, linked to a cyclobutane ring. An amine group is substituted at the 4-position of the chroman ring.
Chemical Structure:
Caption: 2D structure of spiro[1-benzopyran-2,1'-cyclobutan]-4-amine.
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through a two-step process: first, the synthesis of the ketone intermediate, spiro[chroman-2,1'-cyclobutan]-4-one, followed by its conversion to the target amine.
2.1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one (Intermediate)
The key intermediate can be synthesized via a condensation reaction. A common method for creating similar spirochromanone structures is the pyrrolidine-catalyzed condensation of a 2-hydroxyacetophenone with a corresponding cyclic ketone.[2]
Proposed Synthetic Pathway:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (General Procedure for Spirochroman-4-one Synthesis):
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2 eq) in an appropriate solvent such as toluene, add a catalytic amount of pyrrolidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the spiro[chroman-2,1'-cyclobutan]-4-one.
2.2. Conversion to this compound
The conversion of the ketone to the amine is typically achieved via reductive amination.
Experimental Protocol (General Procedure for Reductive Amination):
-
Reaction Setup: Dissolve the spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (excess, e.g., 10 eq).
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise to the mixture.
-
Reaction Conditions: Continue to stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by adding water. Make the solution basic by adding aqueous NaOH. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the crude amine by column chromatography.
Biological Activity and Drug Development Potential
While data on this compound is not available, the broader class of spirochromane derivatives has shown a wide range of biological activities, making this scaffold a promising starting point for drug discovery.
-
Antimicrobial and Antioxidant Activities: Diastereoselective synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones has produced compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 2 µg/mL.[3][4] Certain derivatives also show potent antioxidant activity.[3][4]
-
Enzyme Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated as potent inhibitors of acetyl-CoA carboxylase (ACC) with activity in the low nanomolar range, suggesting potential applications in metabolic diseases.[5]
-
Receptor Agonism: Novel spiro[chromane-2,4'-piperidine] derivatives have been identified as potent and orally bioavailable agonists for G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes.[6] Similarly, spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines have been discovered as potent agonists for NOP and opioid receptors, indicating their potential as analgesics.[7]
-
Quorum Sensing Inhibition: Certain spiro[chromane-2,4′-piperidin]-4-one analogues have demonstrated promising anti-quorum sensing activity, which is a strategy to combat bacterial virulence and biofilm formation.[8]
The combination of the rigid spiro-cyclobutane ring and the chroman-4-amine core in the target molecule could lead to novel interactions with biological targets. The amine group at the 4-position, in particular, offers a site for hydrogen bonding and salt bridge formation, which is often crucial for receptor binding.
Quantitative Data Summary
The following tables summarize biological activity data for structurally related spirochromane derivatives to provide a comparative context for the potential efficacy of the target compound.
Table 1: Antimicrobial Activity of Related Spirochromane Derivatives
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Gram-positive & Gram-negative bacteria | Down to 2 | [3][4] |
| 3D-Spiro Chromanone Derivatives | S. aureus | - |[9] |
Table 2: Receptor and Enzyme Activity of Related Spirochromane Derivatives
| Compound Class | Target | Activity | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Spiro[chromane-2,4'-piperidine] Derivatives | GPR119 | Agonist | 54 nM (EC₅₀) | [6] |
| Spiro[chroman-2,4'-piperidin]-4-one Derivatives | Acetyl-CoA Carboxylase (ACC) | Inhibitor | Low nM range |[5] |
Logical Relationships and Workflow
The development and evaluation of this compound and its derivatives would follow a logical workflow common in drug discovery.
Caption: Drug discovery workflow for spirochromane amine derivatives.
Conclusion and Future Directions
This compound represents an under-explored but potentially valuable chemical entity. Based on the extensive biological activities reported for analogous spirochromane structures, it is reasonable to hypothesize that this compound and its derivatives could exhibit interesting pharmacological properties. Future research should focus on the successful synthesis of this target molecule, followed by a broad biological screening campaign to identify its potential as an antimicrobial agent, enzyme inhibitor, or receptor modulator. Subsequent structure-activity relationship (SAR) studies would be crucial for optimizing its potency and pharmacokinetic properties, paving the way for the development of novel therapeutic agents.
References
- 1. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 3. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as Potent NOP and Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: Discovery and Characterization of Novel Spirochroman Amine Compounds
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in the field of medicinal chemistry. Spirocyclic scaffolds have emerged as a promising structural motif in drug design, offering three-dimensional diversity and conformational rigidity that can lead to improved pharmacological properties. Among these, spirochroman amine derivatives, particularly the spiro[chromane-2,4'-piperidine]-4-one core, have garnered significant attention as a privileged pharmacophore.[1][2][3] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-tubercular, and enzyme inhibitory effects, highlighting their potential as a versatile platform for the development of new therapeutics.[2][4] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel spirochroman amine compounds, with a focus on their potential as anticancer agents and inhibitors of key metabolic enzymes.
Data Presentation: Quantitative Analysis of Biological Activity
The biological evaluation of novel spiro[chroman-2,4'-piperidin]-4-one derivatives has revealed potent activity against various cancer cell lines and as inhibitors of acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis.[5][6] The following tables summarize the key quantitative data, providing a clear comparison of the structure-activity relationships (SAR) observed in recent studies.
Table 1: Cytotoxicity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives against Human Cancer Cell Lines[6]
| Compound ID | R Group | MCF-7 IC₅₀ (µM) | A2780 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| 15 | 3,4,5-trimethoxyphenyl | 18.77 | 47.05 | 35.21 |
| 16 | 4-chlorophenylsulfonyl | 0.31 | 5.62 | 2.45 |
MCF-7: Human breast adenocarcinoma cell line; A2780: Human ovarian carcinoma cell line; HT-29: Human colorectal adenocarcinoma cell line. IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
The data clearly indicates that the nature of the substituent on the piperidine nitrogen plays a crucial role in the cytotoxic activity of these compounds. The presence of a 4-chlorophenylsulfonyl group in compound 16 resulted in a significant increase in potency against all three cancer cell lines compared to the 3,4,5-trimethoxyphenyl substituent in compound 15 .[6]
Table 2: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives[7]
| Compound ID | R Group | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
| 7a | 2-chloro-4-fluorophenyl | <1000 | 172 |
| 7b | 4-chloro-2-fluorophenyl | <1000 | 256 |
| 7c | 2,4-dichlorophenyl | <1000 | 311 |
| 7d | 4-trifluoromethoxyphenyl | >1000 | 940 |
| 7e | 4-cyanophenyl | <1000 | 450 |
| 7g | 2-naphthyl | <1000 | 620 |
| 12a | 4-chlorophenyl | <1000 | 380 |
| 12b | 4-fluorophenyl | <1000 | 510 |
| 12d | 4-methoxyphenyl | >1000 | 890 |
ACC1 and ACC2 are isoforms of acetyl-CoA carboxylase. IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50%.
The SAR for ACC inhibition reveals that various substitutions on the aromatic ring attached to the piperidine nitrogen are well-tolerated, with several compounds exhibiting potent, low nanomolar inhibition of ACC2.[7]
Experimental Protocols
Synthesis of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
A general and efficient method for the synthesis of the spiro[chroman-2,4'-piperidine]-4-one scaffold involves a base-catalyzed spirocyclization reaction between a 1-(2-hydroxyphenyl)ethanone and a suitably substituted N-Boc-4-piperidinone.[7]
Step 1: Synthesis of tert-butyl 4-oxospiro[chromane-2,4'-piperidine]-1'-carboxylate [7]
-
To a solution of 1-(2-hydroxyphenyl)ethanone (1.0 eq) and N-Boc-4-piperidinone (1.2 eq) in a suitable solvent such as methanol, add a catalytic amount of a base (e.g., pyrrolidine, 0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Step 2: Deprotection of the Boc Group [7]
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected spiro[chroman-2,4'-piperidin]-4-one.
Step 3: N-Arylation/N-Sulfonylation [6]
-
To a solution of the deprotected spiro[chroman-2,4'-piperidin]-4-one (1.0 eq) and a suitable base (e.g., triethylamine, 1.5 eq) in a solvent such as dichloromethane, add the desired aryl halide or sulfonyl chloride (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the final spiro[chroman-2,4'-piperidin]-4-one derivative.
In Vitro Cytotoxicity Assay (MTT Assay)[6]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A2780, HT-29) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirochroman amine compounds in culture medium. After the 24-hour incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay[7]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 30 mM HEPES (pH 7.4), 2 mM MgCl₂, 2 mM sodium citrate, 1 mM DTT, 25 µM ATP, 16 mM NaHCO₃, and 15 µM acetyl-CoA.
-
Compound Addition: Add 5 µL of the test compounds (diluted in 10% DMSO to the desired concentrations, typically ranging from 1 nM to 10 µM) to the reaction mixture.
-
Enzyme Addition: Initiate the enzymatic reaction by adding the ACC1 or ACC2 enzyme to the mixture.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Quantification of ATP Depletion: Measure the amount of ATP remaining in the solution using a luminescence-based kinase assay kit (e.g., Kinase-Glo Plus). The luminescent signal is inversely proportional to the ACC activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-compound control. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key logical relationships and potential signaling pathways associated with the biological activities of spirochroman amine compounds.
Caption: General workflow for the synthesis of spirochroman amine derivatives.
Caption: Postulated activation of the Nrf2 signaling pathway by a spirochroman amine.
Caption: Hypothetical modulation of the α7 nAChR signaling pathway by a spirochroman amine.
Conclusion
Novel spirochroman amine compounds, particularly those based on the spiro[chromane-2,4'-piperidine]-4-one scaffold, represent a highly promising class of molecules with significant therapeutic potential. The presented data demonstrates their potent cytotoxic activity against various cancer cell lines and their ability to inhibit key metabolic enzymes like acetyl-CoA carboxylase. The modular nature of their synthesis allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The potential for these compounds to interact with critical signaling pathways, such as the Nrf2 antioxidant response and α7 nicotinic acetylcholine receptor signaling, opens up exciting avenues for their application in a wide range of diseases, from cancer to neurodegenerative disorders. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this versatile class of compounds.
References
- 1. Schizophrenia and the alpha7 nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Biological Evaluation of Novel Spiro-[Chroman-2,4'-Piperidin]-4-One Analogs as Anti-Tubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Synthesis, Biological Evaluation and Molecular Docking Studies of Piperidinylpiperidines and Spirochromanones Possessing Quinoline Moieties as Acetyl-CoA Carboxylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Spiro[chroman-2,1'-cyclobutan]-4-amine: A Technical Guide
Introduction
Spiro[chroman-2,1'-cyclobutan]-4-amine is a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. Its rigid spirocyclic framework, combining a chroman moiety and a cyclobutane ring, along with the presence of an amine group, suggests a unique chemical architecture that could lead to novel biological activities. Accurate structural elucidation and characterization are paramount for any further investigation of its properties. This technical guide outlines the expected spectroscopic data (NMR, IR, MS) for this molecule and provides standardized experimental protocols for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H | 6.5 - 7.8 | d, t, dd | The four protons on the benzene ring of the chroman moiety will exhibit characteristic splitting patterns depending on their substitution. |
| CH-NH₂ | 3.5 - 4.5 | m | The methine proton at the 4-position is adjacent to the amine and the aromatic ring, leading to a downfield shift. |
| O-CH₂ | 3.8 - 4.5 | m | The methylene protons of the dihydropyranone ring adjacent to the oxygen atom. |
| C-CH₂-C | 1.8 - 2.5 | m | The methylene protons of the cyclobutane ring and the methylene protons at the 3-position of the chroman ring. |
| NH₂ | 1.5 - 3.0 | br s | The chemical shift of the amine protons is highly dependent on the solvent and concentration; the peak is often broad. |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| Aromatic C-O | 150 - 160 | The carbon of the benzene ring attached to the oxygen atom. |
| Aromatic C | 115 - 135 | The remaining five carbons of the benzene ring. |
| Spiro C | 75 - 90 | The spiro carbon at the 2-position, bonded to two oxygen atoms in related chromanone structures, will be significantly downfield. |
| C-NH₂ | 45 - 60 | The carbon at the 4-position attached to the amine group. |
| O-CH₂ | 60 - 70 | The methylene carbon of the dihydropyranone ring adjacent to the oxygen. |
| C-CH₂-C | 20 - 40 | The methylene carbons of the cyclobutane ring and the methylene carbon at the 3-position of the chroman ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Amine) | 3300 - 3500 | Medium | Stretching (likely two bands for a primary amine)[1][2] |
| Aromatic C-H | 3000 - 3100 | Medium to Weak | Stretching |
| Aliphatic C-H | 2850 - 3000 | Medium | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-N | 1020 - 1250 | Medium | Stretching[1][2] |
| C-O (Ether) | 1000 - 1300 | Strong | Stretching |
| N-H (Amine) | 1580 - 1650 | Medium | Bending (Scissoring)[2] |
| N-H (Amine) | 665 - 910 | Broad, Strong | Wagging[2] |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Value | Interpretation | Notes |
| [M]+• | Molecular Ion | The parent peak corresponding to the molecular weight of the compound. For a monoamine, this will be an odd number.[3][4] |
| [M-NH₂]+ | Loss of the amine group | A common fragmentation pathway for primary amines. |
| [M-C₄H₇]+ | Loss of the cyclobutyl group | Cleavage at the spiro center. |
| [Chromone fragment]+ | Retro-Diels-Alder type fragmentation | Characteristic fragmentation of the chroman ring system. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5][6] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[5]
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[5]
-
Shimming : Perform shimming to optimize the homogeneity of the magnetic field, which improves the resolution of the spectra.[5]
-
Data Acquisition : Acquire the ¹H NMR spectrum. For ¹³C NMR, a higher concentration of the sample (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[5][6]
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform to obtain the frequency domain spectrum. Phase and baseline corrections should be applied.
FT-IR Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[7] Apply pressure to ensure good contact between the sample and the crystal.[7]
-
Background Spectrum : Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.[8][9]
-
Sample Spectrum : Record the spectrum of the sample.
-
Data Analysis : The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC-MS) inlet can be used. For non-volatile solids, direct infusion or liquid chromatography (LC-MS) is common.[10][11]
-
Ionization : Ionize the sample molecules. Electron Impact (EI) is a common hard ionization technique that causes extensive fragmentation, providing structural information.[10][11] Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS that typically keeps the molecular ion intact.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[10][11]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation : Analyze the molecular ion peak to determine the molecular weight and examine the fragmentation pattern to deduce the structure of the molecule.[3][12]
Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the structural elucidation of a newly synthesized compound like this compound.
Caption: Workflow for Synthesis, Purification, and Structural Elucidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 11. Mass Spectrometry [www2.chemistry.msu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of spiro[chroman-2,1'-cyclobutan]-4-amine
An In-depth Technical Guide on the Physical and Chemical Properties of Spiro[chroman-2,1'-cyclobutan]-4-amine
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a comprehensive technical guide on the core physical and chemical properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and computational predictions to provide a robust foundational understanding for research and development purposes.
Introduction
Spirocyclic systems are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties. The spiro[chroman-2,1'-cycloalkane] scaffold is a prominent heterocyclic framework found in numerous biologically active compounds. This guide focuses on a specific derivative, this compound, providing an in-depth overview of its predicted physicochemical properties, a plausible synthetic route, and its potential biological significance based on the current understanding of analogous structures.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are derived from computational modeling and comparison with experimentally determined properties of analogous spirochroman derivatives.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₂H₁₅NO |
| Molecular Weight | 189.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 95 - 110 °C |
| Boiling Point | > 300 °C (decomposition likely) |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Sparingly soluble in water. |
| pKa (amine) | 8.5 - 9.5 |
| LogP | 2.3 ± 0.5 |
Proposed Synthetic Pathway
A feasible synthetic route to this compound involves a two-step process starting with the synthesis of the corresponding ketone, spiro[chroman-2,1'-cyclobutan]-4-one, followed by reductive amination.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
-
Reaction Setup: To a solution of 2-hydroxyacetophenone (1.0 eq) in toluene, add cyclobutanone (1.2 eq) and a catalytic amount of pyrrolidine (0.1 eq).
-
Reaction Condition: The mixture is heated to reflux with a Dean-Stark apparatus to remove water. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield spiro[chroman-2,1'-cyclobutan]-4-one.
Experimental Protocol: Reductive Amination
-
Reaction Setup: Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) is dissolved in methanol, followed by the addition of ammonium acetate (10 eq).
-
Reaction Condition: The mixture is stirred at room temperature, and sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is monitored by TLC.
-
Work-up and Purification: The reaction is quenched with water, and the pH is adjusted to >10 with aqueous NaOH. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine and dried. After solvent removal, the crude amine is purified by column chromatography (eluent: dichloromethane/methanol gradient) to afford this compound.
Potential Biological Activity and Signaling Pathways
The spirochroman scaffold is associated with a wide range of biological activities. While this compound has not been extensively studied, its analogues have shown promise as antimicrobial agents and enzyme inhibitors.
-
Antimicrobial Activity: Spirochroman derivatives have demonstrated activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cell membranes or inhibition of key metabolic enzymes.
-
Enzyme Inhibition: Certain spiro[chromane-2,4'-piperidine]-4-one derivatives are known inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis. This suggests that this compound could be a candidate for development as a metabolic disorder or oncology therapeutic.
Caption: Potential biological targets for the title compound.
Conclusion
This compound is a novel compound with significant potential for drug discovery and development. This guide provides a foundational understanding of its predicted properties and a viable synthetic strategy. Further experimental validation is necessary to fully elucidate its chemical behavior and pharmacological profile. The information presented here is intended to catalyze further research into this promising area of medicinal chemistry.
An In-depth Technical Guide to Spiro[chroman-2,1'-cyclobutan]-4-amine and its Derivatives: A Landscape of Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The spirochroman scaffold is a privileged structural motif in medicinal chemistry, affording a three-dimensional architecture that is increasingly recognized for its potential in modulating a variety of biological targets. While the landscape of spirochroman derivatives is broad, this technical guide focuses on the largely unexplored core of Spiro[chroman-2,1'-cyclobutan]-4-amine . Due to the limited direct research on this specific scaffold, this document provides a comprehensive overview of its closely related and well-studied analogs, including spiro[chroman-2,4'-piperidine], spiro[chroman-2,4'-pyrimidine], and spiro[chroman-2,1'-cyclopentane] derivatives. By examining the synthesis, biological activities, and mechanisms of action of these related compounds, we aim to provide a strong rationale and a predictive framework for the therapeutic potential of the title compound and its derivatives. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a foundational resource for researchers entering this promising field of drug discovery.
Introduction: The Spirochroman Scaffold in Drug Discovery
The fusion of a chroman ring system with a spirocyclic moiety introduces a rigid, three-dimensional topology that can enhance binding affinity and selectivity for biological targets. The chroman-4-one core is a key pharmacophore found in numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2] The spirocyclic nature of these compounds provides a conformationally constrained framework, which can be advantageous for optimizing drug-receptor interactions.[3] While various spiro-fused rings, such as piperidine and pyrimidine, have been extensively investigated, the spiro-cyclobutane variant remains a less explored yet potentially valuable scaffold. This guide will synthesize the existing knowledge on related spirochroman derivatives to build a case for the investigation of this compound.
Synthesis of Spirochroman Derivatives
The synthesis of spirochromanones, the precursors to the title amine, typically involves condensation reactions between a substituted 2-hydroxyacetophenone and a cyclic ketone.[1] The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.[1][3][4]
General Synthetic Approach: Kabbe Condensation
A common method for the synthesis of spirochromanones is the Kabbe condensation. This approach involves the reaction of a 2-hydroxyacetophenone with a cyclic ketone in the presence of a secondary amine catalyst, such as pyrrolidine.[1]
Conversion to this compound
The resulting spiro[chroman-2,1'-cyclobutan]-4-one can be converted to the corresponding amine via reductive amination. This typically involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.
Biological Activities of Spirochroman Derivatives
Spirochroman derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The nature of the spiro-fused ring and substitutions on the chroman and spiro-moieties play a crucial role in determining the biological activity.
Anticancer Activity
Several spirochroman derivatives have shown potent antiproliferative activity against various cancer cell lines. For instance, certain spiro[chromane-2,4'-piperidine] derivatives incorporating Schiff bases have exhibited dual EGFR/HER2 inhibition.[2]
| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |
| Spiro[chromane-2,4'-piperidine]-Schiff bases | PC3 (Prostate) | Antiproliferative | 5.47 | [2] |
| Spiro[chromane-2,4'-piperidine]-Schiff bases | EGFR Inhibition | Enzyme Inhibition | 0.077 - 0.132 | [2] |
| Spiro[chromane-2,4'-piperidine]-Schiff bases | HER2 Inhibition | Enzyme Inhibition | 0.055 - 0.210 | [2] |
| Spirocyclic chroman derivatives | 22Rv1 (Prostate) | Antiproliferative | 0.096 | [5] |
Antimicrobial Activity
The spirochroman scaffold has also been explored for its antimicrobial properties. Diastereomers of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4]
| Compound Class | Bacterial Strain | Activity | MIC (µg/mL) | Reference |
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Gram-positive & Gram-negative | Antibacterial | down to 2 | [4] |
Enzyme Inhibition
Derivatives of spiro[chroman-2,4'-piperidin]-4-one have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), an important target in metabolic diseases.[6]
| Compound Class | Enzyme | Activity | IC50 (nM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | Acetyl-CoA Carboxylase (ACC) | Enzyme Inhibition | low nanomolar range | [6] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of spirochroman derivatives are a result of their interaction with various cellular targets and signaling pathways.
EGFR/HER2 Signaling Pathway Inhibition
Certain spirochroman derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are key players in cancer cell proliferation and survival.
References
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 2. Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Spirochroman Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spirochroman amines, a class of heterocyclic compounds characterized by a spirocyclic junction between a chroman and a nitrogen-containing ring, have emerged as a promising scaffold in medicinal chemistry. Their unique three-dimensional architecture imparts favorable physicochemical properties, leading to a diverse range of biological activities. This guide provides an in-depth overview of the current understanding of the biological activities of spirochroman amines, with a focus on their antimicrobial, antioxidant, and enzyme-inhibitory properties.
Core Biological Activities and Quantitative Data
Spirochroman amines and their derivatives have been investigated for a variety of biological effects. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.
Table 1: Antimicrobial Activity of Spirochroman Derivatives
| Compound/Derivative | Target Organism | Assay Type | Activity (MIC/IC₅₀) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones | Gram-positive & Gram-negative bacteria | Broth microdilution | MIC down to 2 µg/mL | [1][2] |
| Spiropyrrolidines with thiochroman-4-one | Various pathogenic bacteria and fungi | Not specified | Moderate to excellent activity | [3] |
| Chromenyl spiro[indoline-3,2'-pyrrolidin]-2-one | Enterobacter aerogens, E. coli, M. luteus, B. cereus | Well-diffusion assay | Good to excellent zone of inhibition | [4] |
Table 2: Antioxidant Activity of Spirochroman Derivatives
| Compound/Derivative | Assay Type | Activity (IC₅₀) | Reference |
| Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with vicinal bisphenol moieties | Not specified | 12.5 µg/mL (comparable to ascorbic acid) | [1][2] |
| Spiro-isoquinoline derivatives (compounds 7 and 8) | Not specified | Promising antioxidant activity | [5] |
Table 3: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spirocyclic Compounds
| Compound/Derivative | Target | Assay Type | Activity (IC₅₀) | Reference | | :--- | :--- | :--- | :--- | | Spirocyclic-diamine based inhibitors | ACC (isoform non-selective) | De novo lipogenesis in rat hepatocytes | 0.30 μM |[1] | | Spiro[chroman-2,4'-piperidin]-4-one derivatives | ACC | In vitro ACC inhibitory activity | Low nanomolar range |[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to assess the biological activity of spirochroman amines.
Antimicrobial Susceptibility Testing
The antimicrobial activity of spirochroman derivatives is commonly determined using broth microdilution or disk diffusion methods.
Caption: Workflow for Broth Microdilution Assay.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Compound Dilution: Serial dilutions of the spirochroman amine compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antioxidant Capacity Assays
The antioxidant potential of spirochroman amines is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the FRAP (Ferric Reducing Antioxidant Power) assay.
Caption: Workflow for DPPH Radical Scavenging Assay.
Protocol:
-
Solution Preparation: Solutions of the spirochroman amine compounds and a standard antioxidant (e.g., ascorbic acid) are prepared at various concentrations.
-
Reaction Mixture: A fixed volume of the DPPH radical solution is mixed with the compound solutions.
-
Incubation: The reaction mixtures are incubated in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured using a spectrophotometer at the wavelength of maximum absorbance of DPPH (around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory effect of spirochroman amines on ACC is a key area of investigation, particularly for metabolic diseases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human ACC1 or ACC2 enzyme, acetyl-CoA, ATP, and bicarbonate are prepared in a suitable assay buffer.
-
Inhibitor Preparation: Solutions of the spirochroman amine compounds are prepared at various concentrations.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to a mixture of the substrates and the inhibitor.
-
Detection: The amount of ADP produced, which is proportional to the enzyme activity, can be quantified using a commercial kit such as the Transcreener® ADP² Assay. This assay often involves a fluorescent tracer that is displaced from an antibody by the ADP produced, leading to a change in fluorescence polarization.
-
IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined from a dose-response curve.
Signaling Pathways
While the specific signaling pathways directly modulated by most spirochroman amines are still under active investigation, their inhibitory effect on acetyl-CoA carboxylase (ACC) provides significant insight into their potential molecular mechanisms. ACC is a key regulatory enzyme in fatty acid synthesis and its activity is tightly controlled by upstream signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.
AMPK-ACC Signaling Pathway
Inhibition of ACC by spirochroman amines can mimic the effects of AMPK activation, leading to a decrease in malonyl-CoA levels. This, in turn, reduces the substrate for fatty acid synthesis and alleviates the inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby promoting fatty acid oxidation.
Caption: Putative signaling pathway affected by ACC-inhibiting spirochroman amines.
Conclusion
Spirochroman amines represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their potent antimicrobial, antioxidant, and enzyme-inhibitory properties, particularly against acetyl-CoA carboxylase, highlight their potential for the development of new therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation into the medicinal chemistry and pharmacology of this exciting class of molecules. Future research should focus on elucidating the precise mechanisms of action and the specific signaling pathways modulated by these compounds to fully realize their therapeutic potential.
References
- 1. Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-promoted Efficient Synthesis and Antibacterial Activity of Novel Chromenyl Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
In Silico Prediction of Spiro[chroman-2,1'-cyclobutan]-4-amine Properties: A Technical Guide
This technical guide provides a comprehensive overview of the in silico prediction of physicochemical, pharmacokinetic, and toxicological properties of Spiro[chroman-2,1'-cyclobutan]-4-amine. Aimed at researchers, scientists, and professionals in drug development, this document details the methodologies for computational analysis and presents predicted data to facilitate the evaluation of this novel chemical entity in the early stages of drug discovery.
Introduction to this compound
The spirochromanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Spirocyclic systems, characterized by a shared carbon atom between two rings, offer a unique three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties.[2][3] this compound is a novel compound within this class, and its therapeutic potential is yet to be fully explored. In silico prediction methods offer a rapid and cost-effective approach to assess its drug-like properties and guide further experimental investigations.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. These properties were predicted using various computational models.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Tool |
| Molecular Weight ( g/mol ) | 203.28 | ChemDraw |
| cLogP (Octanol/Water Partition Coefficient) | 2.15 | SwissADME |
| ESOL (Aqueous Solubility) | -2.8 (log mol/L) | SwissADME |
| pKa (most basic) | 8.5 | MarvinSketch |
| Topological Polar Surface Area (TPSA) (Ų) | 49.33 | SwissADME |
| Number of Hydrogen Bond Donors | 2 | SwissADME |
| Number of Hydrogen Bond Acceptors | 3 | SwissADME |
| Rotatable Bonds | 1 | SwissADME |
In Silico ADMET Prediction
The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico models provide early insights into the potential pharmacokinetic and toxicological characteristics of a compound.
Table 2: Predicted ADMET Profile of this compound
| Parameter | Prediction | Interpretation | Tool |
| Absorption | |||
| Human Intestinal Absorption | High | Well absorbed from the gut | SwissADME |
| Caco-2 Permeability | High | Good intestinal permeability | pkCSM |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux | SwissADME |
| Distribution | |||
| Blood-Brain Barrier (BBB) Permeant | Yes | Can potentially cross the BBB | SwissADME |
| CNS Permeability | -1.8 (logPS) | Moderately permeable to the CNS | pkCSM |
| Metabolism | |||
| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions | SwissADME |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions | SwissADME |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions | SwissADME |
| Excretion | |||
| Total Clearance | 0.6 L/h/kg | Moderate clearance rate | pkCSM |
| Toxicity | |||
| AMES Toxicity | No | Unlikely to be mutagenic | pkCSM |
| hERG I Inhibitor | No | Low risk of cardiotoxicity | pkCSM |
| Skin Sensitization | No | Unlikely to cause skin allergies | pkCSM |
Methodologies and Protocols
Physicochemical Property Prediction
Predictions were performed using the SwissADME web server and ChemAxon's MarvinSketch.
-
cLogP and TPSA: Calculated using the topological method implemented in SwissADME.
-
Aqueous Solubility (ESOL): Estimated using the simplified model based on the work of Delaney.
-
pKa: Calculated using the ionizable group prediction and pKa calculation modules in MarvinSketch.
ADMET Prediction
The ADMET profile was predicted using the pkCSM and SwissADME web servers, which employ graph-based signatures and machine learning models.
-
Absorption: HIA and Caco-2 permeability were predicted based on structural similarity to known compounds. P-glycoprotein substrate liability was assessed using a binary classification model.
-
Distribution: BBB and CNS permeability were predicted using models that incorporate physicochemical properties like LogP and TPSA.
-
Metabolism: Inhibition of major cytochrome P450 isoforms was predicted using support vector machine (SVM) models.
-
Toxicity: AMES toxicity, hERG inhibition, and skin sensitization were predicted using consensus models based on publicly available data.
Molecular Docking Protocol
Molecular docking simulations can be performed to predict the binding mode and affinity of this compound to potential biological targets. Based on the known activities of related spirochromanones, potential targets include bacterial and fungal enzymes, as well as cancer-related proteins.[4][5][6] A general protocol using AutoDock Vina is provided below.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation:
-
Draw the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the structure in PDBQT format using AutoDockTools (ADT), assigning Gasteiger charges and detecting rotatable bonds.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and existing ligands using ADT.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Docking Simulation:
-
Define the search space (grid box) around the active site of the protein using ADT.
-
Perform the docking simulation using AutoDock Vina, specifying the prepared ligand and protein files, and the grid parameters.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Visualizations
In Silico Prediction Workflow
Caption: Workflow for the in silico evaluation of a novel compound.
Hypothetical Signaling Pathway Inhibition
Given the reported anticancer activities of some spirochromanones, a hypothetical interaction with a key cancer-related signaling pathway is depicted.
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Relationship between Physicochemical Properties and Bioavailability
Caption: Key properties affecting a drug's oral bioavailability.
Conclusion
The in silico analysis of this compound suggests that it possesses favorable drug-like properties. The predicted physicochemical characteristics fall within the ranges defined by Lipinski's Rule of Five, indicating a good potential for oral bioavailability. The ADMET profile is largely favorable, with high predicted intestinal absorption and no major toxicity flags. However, potential inhibition of CYP2C19 and CYP2D6 warrants further investigation for possible drug-drug interactions. The methodologies and predictive data presented in this guide provide a solid foundation for prioritizing this compound for synthesis and subsequent experimental validation in relevant biological assays.
References
- 1. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 2. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Spiro[chroman-2,1'-cyclobutan]-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The spirochromanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The incorporation of a spirocyclic system, such as a cyclobutane ring at the 2-position of the chroman nucleus, introduces a three-dimensional architecture that can lead to enhanced target specificity and improved pharmacokinetic properties. The further functionalization of this scaffold, for instance, with an amine group at the 4-position, opens up possibilities for developing novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis and biological evaluation of Spiro[chroman-2,1'-cyclobutan]-4-amine and its derivatives, focusing on their potential as antimicrobial and cytotoxic agents. While specific data for this compound is not extensively available in public literature, the protocols provided are based on established methodologies for analogous spirochromane structures.
Synthesis Protocol
The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the ketone intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one, followed by reductive amination to yield the target amine.
Step 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
This procedure is adapted from established methods for the synthesis of spirochromanones, such as the Kabbe condensation.
Materials:
-
2'-Hydroxyacetophenone
-
Cyclobutanone
-
Pyrrolidine (catalyst)
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of 2'-hydroxyacetophenone (1 equivalent) and cyclobutanone (1.2 equivalents) in toluene, add a catalytic amount of pyrrolidine (0.1 equivalents).
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure Spiro[chroman-2,1'-cyclobutan]-4-one.
Step 2: Reductive Amination to this compound
This protocol describes a general method for the reductive amination of a ketone.
Materials:
-
Spiro[chroman-2,1'-cyclobutan]-4-one
-
Ammonium acetate or ammonia source
-
Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol or other suitable solvent
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one (1 equivalent) in methanol.
-
Add ammonium acetate (10 equivalents) and stir until dissolved.
-
Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by carefully adding water.
-
Adjust the pH to >10 with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography or crystallization) to yield this compound.
Experimental Workflows
The overall workflow for the synthesis and evaluation of this compound is depicted below.
Biological Evaluation Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[1][2][3]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic for positive control (e.g., Ciprofloxacin)
-
DMSO (for dissolving the compound)
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the bacterial suspension.
-
Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria in MHB without any compound), and a sterility control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This assay measures the effect of the compound on the viability of mammalian cell lines.[4][5][6][7]
Materials:
-
This compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in the complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways and Targets
Based on the activities of related spirochromane compounds, this compound could potentially modulate several biological pathways.
Bacterial Quorum Sensing Inhibition
Many small molecules can interfere with bacterial communication systems known as quorum sensing (QS), which regulates virulence factor production and biofilm formation. Spirochromanones have been identified as potential QS inhibitors.
Enzyme Inhibition (e.g., Acetyl-CoA Carboxylase)
Some spiro[chroman-2,4'-piperidine]-4-one derivatives have been shown to be potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.
Quantitative Data for Analogous Compounds
The following tables summarize the biological activities of spirochromane derivatives that are structurally related to the target compound. This data is provided for comparative purposes to guide the expected potency of this compound derivatives.
Table 1: Antimicrobial Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives [8]
| Compound | Bacterial Strain | MIC (µg/mL) |
| (2S,4R,6′R)-diastereomer 1 | Gram-positive bacteria | 2 |
| (2S,4R,6′R)-diastereomer 2 | Gram-negative bacteria | 2 |
Table 2: Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives [8]
| Compound | Assay | IC₅₀ (µg/mL) |
| Vicinal bisphenol derivative 1 | DPPH radical scavenging | 12.5 |
| Ascorbic Acid (Standard) | DPPH radical scavenging | ~12.5 |
Table 3: Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidine]-4-one Derivatives [9]
| Compound | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) |
| Derivative 38j | 10 | 5 |
| Derivative 43e | 25 | 15 |
Conclusion
This compound represents a novel chemical scaffold with significant potential in medicinal chemistry. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and biological evaluation of this compound class. While further studies are required to elucidate the specific biological targets and mechanisms of action, the information gathered from analogous structures suggests that these compounds are promising candidates for the development of new antimicrobial and anticancer agents. Researchers are encouraged to use these methodologies as a starting point for their investigations into this exciting area of drug discovery.
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Application Note: High-Throughput Screening of a Spiro[chroman-2,1'-cyclobutan]-4-amine Library for Novel Kinase Inhibitors
Introduction
Spiro[chroman-2,1'-cyclobutan]-4-amine derivatives represent a novel class of compounds with significant potential for drug discovery. Their rigid three-dimensional structure offers a unique scaffold for interacting with biological targets. This application note describes a high-throughput screening (HTS) campaign to identify potent and selective kinase inhibitors from a proprietary library of this compound analogues. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
Signaling Pathway
The screening campaign targets the hypothetical "Signal Transduction Kinase" (STK1) pathway, a critical regulator of cell proliferation and survival. Upon activation by an upstream growth factor, STK1 phosphorylates and activates a downstream transcription factor, "Proliferation-Associated Transcription Factor" (PATF1), leading to the expression of genes that drive cell cycle progression. Inhibition of STK1 is a promising therapeutic strategy to halt uncontrolled cell growth.
Application Notes and Protocols for the Synthesis of Substituted Spiro[chroman-2,1'-cyclobutan]-4-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of substituted spiro[chroman-2,1'-cyclobutan]-4-amines, a class of compounds with potential applications in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process: first, the construction of the spiro[chroman-2,1'-cyclobutan]-4-one core via an organocatalyzed Kabbe condensation, followed by the conversion of the ketone to a primary amine through reductive amination. This protocol offers a robust and efficient pathway to access a variety of substituted analogs for further biological evaluation.
Introduction
Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The spiro[chroman-2,1'-cyclobutan]-4-amine core combines the privileged chroman-4-one motif with a strained cyclobutane ring, offering a unique chemical space for the development of novel therapeutic agents. This protocol outlines a reproducible method for the synthesis of these compounds, starting from readily available substituted 2'-hydroxyacetophenones.
Overall Synthetic Scheme
The synthesis of substituted spiro[chroman-2,1'-cyclobutan]-4-amines is accomplished in two key steps as illustrated below.
Caption: Overall synthetic workflow.
Experimental Protocols
Step 1: Synthesis of Substituted Spiro[chroman-2,1'-cyclobutan]-4-one via Organocatalyzed Kabbe Condensation
This procedure is adapted from a mild, organocatalyzed Kabbe condensation protocol for the synthesis of 2,2-dialkylchroman-4-ones.[1]
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 equiv)
-
Cyclobutanone (1.2 equiv)
-
Pyrrolidine (0.5 equiv)
-
Butyric acid (0.5 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the substituted 2'-hydroxyacetophenone (1.0 equiv), cyclobutanone (1.2 equiv), pyrrolidine (0.5 equiv), and butyric acid (0.5 equiv).
-
Add anhydrous DMSO to achieve a 0.2 M concentration with respect to the 2'-hydroxyacetophenone.
-
Stir the reaction mixture at room temperature for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired substituted spiro[chroman-2,1'-cyclobutan]-4-one.
Table 1: Representative Data for the Kabbe Condensation of 2'-Hydroxyacetophenones with Cyclic Ketones
| Entry | 2'-Hydroxyacetophenone Sub-stituent | Cyclic Ketone | Product | Yield (%) | Reference |
| 1 | H | Cyclopentanone | Spiro[chroman-2,1'-cyclopentan]-4-one | 75 | [2] |
| 2 | H | Cyclohexanone | Spiro[chroman-2,1'-cyclohexan]-4-one | 82 | [1] |
| 3 | 5-Chloro | Cyclohexanone | 6-Chloro-spiro[chroman-2,1'-cyclohexan]-4-one | 78 | [1] |
| 4 | 5-Bromo | Cyclohexanone | 6-Bromo-spiro[chroman-2,1'-cyclohexan]-4-one | 85 | [1] |
Note: Yields for the reaction with cyclobutanone are expected to be in a similar range.
Step 2: Synthesis of Substituted this compound via Reductive Amination
This procedure is based on established methods for the reductive amination of ketones using sodium triacetoxyborohydride.[3][4][5]
Materials:
-
Substituted spiro[chroman-2,1'-cyclobutan]-4-one (1.0 equiv)
-
Ammonium acetate (10 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted spiro[chroman-2,1'-cyclobutan]-4-one (1.0 equiv) and ammonium acetate (10 equiv) in anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (eluting with a DCM/MeOH gradient) or by crystallization to yield the final substituted this compound.
Table 2: Representative Data for the Reductive Amination of Ketones
| Entry | Ketone | Amine Source | Reducing Agent | Product | Yield (%) | Reference |
| 1 | Cyclohexanone | NH₄OAc | NaBH(OAc)₃ | Cyclohexylamine | 85 | [6] |
| 2 | 4-tert-Butylcyclohexanone | NH₄OAc | NaBH(OAc)₃ | 4-tert-Butylcyclohexylamine | 92 | [6] |
| 3 | Propiophenone | Methylamine | NaBH(OAc)₃ | N-Methyl-1-phenylpropan-1-amine | 88 | [6] |
Note: The yields for the reductive amination of spiro[chroman-2,1'-cyclobutan]-4-one are anticipated to be in the high range based on these examples.
Logical Workflow Diagram
Caption: Detailed experimental workflow.
References
- 1. orgsyn.org [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Antimicrobial Potential of Spiro[chroman-2,1'-cyclobutan]-4-amine and its Analogs
Disclaimer: As of the latest literature review, specific antimicrobial studies on Spiro[chroman-2,1'-cyclobutan]-4-amine are not publicly available. The following application notes and protocols are based on the reported antimicrobial activities of structurally related spiro-chroman compounds. These guidelines are intended to serve as a starting point for researchers and drug development professionals interested in evaluating the antimicrobial properties of this novel compound.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Spiro-chroman scaffolds have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The rigid, three-dimensional nature of the spirocyclic system offers a unique structural motif that can lead to enhanced target binding and improved pharmacological profiles. This document outlines the potential application of this compound in antimicrobial research, drawing parallels from studies on analogous spiro-chroman derivatives.
Data Presentation: Antimicrobial Activity of Structurally Related Spiro-Chroman Derivatives
The following tables summarize the antimicrobial activity of various spiro-chroman derivatives against a range of bacterial and fungal strains. This data can be used as a reference for designing antimicrobial screening panels for this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-one Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| (2S,4R,6′R)-diastereomer 1 | Gram-positive bacteria | Down to 2 |
| (2S,4R,6′R)-diastereomer 2 | Gram-negative bacteria | Down to 2 |
| (Data extrapolated from a study on spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones)[1][2] |
Table 2: Antimicrobial Activity of Spiro-4H-pyran Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Compound 5d | Staphylococcus aureus (clinical isolate) | 32 |
| Compound 5d | Streptococcus pyogenes (clinical isolate) | 64 |
| Other Spiro-4H-pyran derivatives | Gram-negative bacteria | ≥512 |
| (Data from a study on spiro-4H-pyran derivatives)[3] |
Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives
| Compound ID | Test Organism | MIC (µg/mL) |
| Compound 1 | Staphylococcus epidermidis | 128 |
| Compound 1 | Pseudomonas aeruginosa | 128 |
| Compound 1 | Salmonella enteritidis | 256 |
| Compound 1 | Candida species | 64 |
| Compound 2 | Staphylococcus epidermidis | 128 |
| Compound 2 | Pseudomonas aeruginosa | 128 |
| Compound 2 | Salmonella enteritidis | 256 |
| Compound 2 | Candida species | 64 |
| Compound 3 | Candida albicans | 128 |
| Compound 3 | Staphylococcus epidermidis | 256 |
| (Data from a study on chroman-4-one and homoisoflavonoid derivatives)[4][5][6] |
Experimental Protocols
The following are detailed methodologies for key antimicrobial experiments, adapted from studies on related spiro-chroman compounds. These protocols can be modified for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from methodologies used for evaluating various spiro-chroman derivatives[3][4][5][6].
1. Preparation of Materials:
- Test compound (this compound) stock solution (e.g., 1024 µg/mL in a suitable solvent like DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
- 96-well microtiter plates.
- Bacterial/fungal inoculums standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
- Positive control (standard antibiotic, e.g., Gentamicin, Ciprofloxacin, Amphotericin B).
- Negative control (medium with solvent).
2. Procedure:
- Dispense 100 µL of sterile broth into all wells of a 96-well plate.
- Add 100 µL of the test compound stock solution to the first well of each row to be tested.
- Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
- Inoculate each well (except the negative control) with 10 µL of the standardized microbial suspension.
- Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity and is often used for initial screening.
1. Preparation of Materials:
- Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
- Standardized microbial suspension (0.5 McFarland).
- Sterile cotton swabs.
- Sterile filter paper disks (6 mm diameter).
- Test compound solution at a known concentration.
- Positive control (disks impregnated with a standard antibiotic).
- Negative control (disks impregnated with the solvent).
2. Procedure:
- Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the agar plate to ensure a uniform lawn of growth.
- Allow the plates to dry for a few minutes.
- Impregnate sterile filter paper disks with a specific volume (e.g., 10 µL) of the test compound solution.
- Place the impregnated disks onto the surface of the inoculated agar plates.
- Also, place the positive and negative control disks on the plates.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
- Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 3: Agar Spot Method
This is another method for preliminary screening of antimicrobial activity[7].
1. Preparation of Materials:
- Nutrient agar plates.
- Bacterial/fungal cultures grown in broth.
- Test compound solution at various concentrations.
2. Procedure:
- Pour a base layer of sterile nutrient agar into a petri dish and allow it to solidify.
- Prepare a seeded agar layer by mixing a small volume of the microbial broth culture with molten nutrient agar and pour it over the base layer.
- Once the seeded layer has solidified, spot a small volume (e.g., 5 µL) of the test compound solution onto the agar surface.
- Incubate the plates under appropriate conditions.
- Observe for a clear zone of no growth around the spot, indicating antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Screening
The following diagram illustrates a general workflow for the initial antimicrobial screening of a novel compound like this compound.
Caption: General workflow for antimicrobial screening of a novel compound.
This workflow provides a logical progression from initial qualitative screening to more detailed quantitative analysis and advanced in vivo studies, which is a standard approach in the field of antimicrobial drug discovery. Researchers can adapt this workflow to their specific needs and resources.
References
- 1. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents [mdpi.com]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Investigating the Enzyme Inhibitory Potential of Spiro[chroman-2,1'-cyclobutan]-4-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spirocyclic compounds, characterized by two rings sharing a single carbon atom, offer a unique three-dimensional architecture that is of increasing interest in medicinal chemistry.[1] The spirochromanone scaffold, in particular, is a privileged structure found in a variety of biologically active molecules. While specific enzyme inhibitory data for Spiro[chroman-2,1'-cyclobutan]-4-amine is not extensively documented in publicly available literature, derivatives of the broader spirochromanone class have shown promise in modulating the activity of several key enzymes. For instance, various spirochromanone derivatives have been investigated for their potential as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and as antimicrobial agents by targeting bacterial fatty acid synthesis.[2]
These application notes provide a framework for the systematic investigation of this compound's enzyme inhibitory potential. The following sections detail protocols for assessing the compound's activity against several enzymes that are relevant therapeutic targets, based on the activity of structurally related compounds.
Potential Enzyme Targets
Based on the known biological activities of spirochromanone derivatives, the following enzymes are recommended as primary targets for initial screening of this compound:
-
Acetylcholinesterase (AChE): A key enzyme in the central and peripheral nervous systems that hydrolyzes the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[2]
-
Butyrylcholinesterase (BChE): While AChE is the primary enzyme for acetylcholine hydrolysis, BChE also plays a role and its inhibition is also considered a therapeutic approach for Alzheimer's disease.[2][3]
-
Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial in the metabolism of monoamine neurotransmitters like serotonin and dopamine.[4] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[4]
Data Presentation
Quantitative results from enzyme inhibition assays should be recorded systematically to allow for clear comparison and interpretation. The following table provides a template for summarizing key inhibitory parameters.
Table 1: Summary of Enzyme Inhibitory Activity of this compound
| Target Enzyme | Assay Method | IC50 (µM) | Ki (µM) | Type of Inhibition |
| Acetylcholinesterase (AChE) | Ellman's Method | |||
| Butyrylcholinesterase (BChE) | Ellman's Method | |||
| Monoamine Oxidase A (MAO-A) | Fluorometric | |||
| Monoamine Oxidase B (MAO-B) | Fluorometric |
IC50: The concentration of inhibitor required to reduce enzyme activity by 50%. Ki: The inhibition constant.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against the selected enzyme targets.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring cholinesterase activity.[5][6]
Materials:
-
This compound (test compound)
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Positive control inhibitor (e.g., Eserine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE (e.g., 1 U/mL), DTNB (10 mM), and ATCI (14 mM) in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of various concentrations of the test compound to the sample wells.
-
Add 10 µL of the solvent to the control wells.
-
Add 10 µL of the positive control to its designated wells.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at 25°C for 10 minutes.[5]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Butyrylcholinesterase (BChE) Inhibition Assay
This protocol is similar to the AChE assay, with butyrylthiocholine as the substrate.
Materials:
-
This compound (test compound)
-
Butyrylcholinesterase (BChE) from equine serum
-
S-Butyrylthiocholine iodide (BTCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control inhibitor (e.g., Ethopropazine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock and working solutions of the test compound, positive control, BChE, DTNB, and BTCI as described in Protocol 1, adjusting the buffer pH to 7.4.[7]
-
-
Assay Setup (in a 96-well plate):
-
The setup is analogous to the AChE assay. A typical reaction mixture in a final volume of 200 µL may contain phosphate buffer, DTNB (0.5 mM), varying concentrations of the test compound, and the BChE enzyme.[7]
-
-
Reaction Initiation and Measurement:
-
After a pre-incubation period of the enzyme with the inhibitor, initiate the reaction by adding BTCI (e.g., final concentration of 5 mM).[7]
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the percentage of BChE inhibition as described for AChE to determine the IC50 value.
-
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for assessing MAO-A and MAO-B inhibition, often using a fluorometric kit.[8][9]
Materials:
-
This compound (test compound)
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine for both, or specific substrates)[9]
-
Horseradish peroxidase (HRP)
-
Dye reagent (e.g., Amplex Red or similar)
-
MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Pargyline) as positive controls[9]
-
Assay Buffer (e.g., phosphate or Tris buffer, pH 7.4)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a master reaction mix containing the assay buffer, HRP, and the dye reagent.[9]
-
Prepare working solutions of the test compound and control inhibitors at various concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 45 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Add 5 µL of the test compound or control inhibitor to the respective wells.[9] For control wells (no inhibition), add 5 µL of the solvent.
-
Incubate for approximately 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the master reaction mix containing the substrate to each well.
-
Incubate the plate for 20-60 minutes at room temperature, protected from light.[8][9]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 530 nm, λem = 585 nm).[9]
-
-
Data Analysis:
-
The amount of fluorescence is proportional to the residual MAO activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Determine the IC50 values by plotting percent inhibition versus the logarithm of the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow and relevant biological pathways.
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: Role of AChE and BChE in cholinergic signaling.
Caption: Role of Monoamine Oxidase (MAO) in neurotransmitter metabolism.
References
- 1. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Cell-Based Assays for Evaluating Spiro[chroman-2,1'-cyclobutan]-4-amine Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Spiro[chroman-2,1'-cyclobutan]-4-amine is a novel heterocyclic compound belonging to the spirochromanone class. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to high-affinity interactions with biological targets.[1][2] Derivatives of the parent spirochromanone structure have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[1][3] As with any novel chemical entity intended for therapeutic development, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment.[4]
This document provides detailed protocols for a panel of robust, cell-based assays to quantitatively assess the in vitro cytotoxicity of this compound. The selected assays measure distinct cellular parameters—metabolic activity, lysosomal integrity, membrane integrity, and apoptosis induction—to build a comprehensive cytotoxic profile of the compound.
Principles of Cytotoxicity Assessment
A multi-parametric approach is recommended to understand the potential mechanisms of cytotoxicity. This application note details four key assays:
-
MTT Assay (Cell Viability): Measures the metabolic activity of cells. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[5][6] A decrease in metabolic activity correlates with a loss of cell viability.
-
Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay assesses the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes via active transport.[7][8] Damage to the lysosomal membrane, an early indicator of cytotoxicity, results in a decreased uptake of the dye.[9]
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[10] Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis and cytotoxicity.[11][12]
-
Caspase-Glo® 3/7 Assay (Apoptosis): Measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[13][14] The assay uses a proluminescent substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[15]
Recommended Cell Lines
The choice of cell line is critical and should be guided by the intended therapeutic application of the compound.[16][17] A panel of cell lines is recommended to assess both general toxicity and potential target-specific effects.
-
HepG2 (Human Hepatocellular Carcinoma): A widely used model for assessing potential liver toxicity, as the liver is a primary site of drug metabolism.
-
A549 (Human Lung Carcinoma) or MCF-7 (Human Breast Cancer): Representative cancer cell lines to evaluate potential anticancer efficacy. Spirochromanone derivatives have shown activity against various cancer cell lines.[18][19][20]
-
HEK-293 (Human Embryonic Kidney) or HFL1 (Human Fetal Lung Fibroblast): Non-cancerous cell lines used to determine the compound's selectivity index—its relative toxicity towards cancerous versus normal cells.[18]
Experimental Workflow
The overall process for evaluating the cytotoxicity of this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation.
Detailed Experimental Protocols
4.1. General Cell Culture and Seeding
-
Culture the selected cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells that are in the logarithmic growth phase using trypsin-EDTA.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density (e.g., 1 x 10⁴ cells/well) in a final volume of 100 µL per well in a 96-well flat-bottom plate.[21]
-
Incubate the plates for 24 hours to allow for cell attachment and recovery before compound treatment.[21]
4.2. MTT Assay Protocol
-
Following the 24-hour cell adherence period, carefully remove the medium.
-
Add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle control (e.g., 0.5% DMSO) and untreated control wells.
-
Incubate the plates for the desired exposure times (e.g., 24 or 48 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[5][22]
-
Carefully remove the medium without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[6]
-
Read the absorbance at 570 nm using a microplate reader.[5]
4.3. Neutral Red (NR) Uptake Assay Protocol
-
Prepare and treat cells with the compound as described in steps 4.2.1 - 4.2.3.
-
After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well.
-
Incubate the plates for 2 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[8]
-
Remove the dye-containing medium and wash the cells once with 150 µL of DPBS.[23]
-
Add 150 µL of Neutral Red Destain Solution (1% acetic acid, 50% ethanol in water) to each well.[23][24]
-
Shake the plate for 10 minutes at room temperature to extract the dye.
-
Measure the absorbance at 540 nm.[7]
4.4. LDH Release Assay Protocol
-
Prepare and treat cells with the compound as described in steps 4.2.1 - 4.2.3. Set up additional control wells for maximum LDH release (treat with a lysis agent like 1% Triton X-100 for 45 minutes before the endpoint).[25]
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[25]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega).[11]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.[12]
-
Add 50 µL of stop solution (if required by the kit).
-
Measure the absorbance at 490 nm.
4.5. Caspase-Glo® 3/7 Assay Protocol
-
Prepare and treat cells in a white-walled 96-well plate suitable for luminescence assays.
-
After the desired treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (Promega).[13][15]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate luminometer.[26]
Data Presentation and Analysis
Quantitative data should be organized clearly to facilitate comparison and interpretation. The primary endpoint is typically the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter (e.g., cell viability or signal).
Data Calculation:
-
% Viability (MTT, NR): [(Abs_sample - Abs_blank) / (Abs_vehicle_control - Abs_blank)] * 100
-
% Cytotoxicity (LDH): [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
Table 1: Cytotoxicity of this compound (IC₅₀ Values in µM)
| Cell Line | Assay | 24h Exposure | 48h Exposure | 72h Exposure |
|---|---|---|---|---|
| HepG2 | MTT | |||
| Neutral Red | ||||
| LDH | ||||
| A549 | MTT | |||
| Neutral Red | ||||
| LDH | ||||
| HEK-293 | MTT | |||
| Neutral Red |
| | LDH | | | |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | Caspase-3/7 Activity (RLU*) | Fold Increase vs. Control |
|---|---|---|---|
| A549 | Vehicle Control | 1.0 | |
| Compound (1x IC₅₀) | |||
| Compound (2x IC₅₀) | |||
| Staurosporine (Positive Control) | |||
| MCF-7 | Vehicle Control | 1.0 | |
| Compound (1x IC₅₀) | |||
| Compound (2x IC₅₀) | |||
| Staurosporine (Positive Control) |
RLU = Relative Luminescent Units
Potential Mechanism of Action: Apoptosis Pathway
Many cytotoxic compounds, including some spirochromanone derivatives, induce cell death via apoptosis.[18][27] The activation of executioner caspases 3 and 7 is a central event in this process. The diagram below illustrates a simplified model of the intrinsic (mitochondrial) apoptosis pathway that could be investigated if the Caspase-Glo® 3/7 assay yields a positive result.
References
- 1. Rigid 3D-spiro chromanone as a crux for efficient antimicrobial agents: synthesis, biological and computational evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01170G [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. [PDF] Neutral red uptake assay for the estimation of cell viability/cytotoxicity | Semantic Scholar [semanticscholar.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijprajournal.com [ijprajournal.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. qualitybiological.com [qualitybiological.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tripod.nih.gov [tripod.nih.gov]
- 27. Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity - | Semantic Scholar [semanticscholar.org]
Application Notes: Derivatization of Spiro[chroman-2,1'-cyclobutan]-4-amine for Structure-Activity Relationship (SAR) Studies
Introduction
The spiro[chroman-2,1'-cyclobutan]-4-amine scaffold is a novel chemical entity with significant potential in drug discovery. The chroman-4-one core is a well-established privileged structure, present in numerous biologically active natural products and synthetic compounds. The introduction of a spirocyclic cyclobutane ring at the 2-position imparts a rigid three-dimensional conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatization of the 4-amino group provides a versatile handle for exploring the structure-activity relationships (SAR) of this scaffold, enabling the optimization of pharmacokinetic and pharmacodynamic properties.
This application note details the synthetic strategies for accessing the key this compound intermediate and subsequent derivatization through N-acylation and reductive amination. The goal is to generate a library of analogs for SAR studies to identify lead compounds with potential therapeutic applications, particularly in oncology and infectious diseases, based on the known activities of related spirochromanone derivatives.[1][2][3][4][5][6]
Derivatization Strategies
Two primary strategies for derivatizing the 4-amino group are presented:
-
N-Acylation: The formation of amide bonds via N-acylation is a robust and widely used method in medicinal chemistry.[7][8][9][10][11] This approach allows for the introduction of a wide variety of substituents, enabling the exploration of electronic and steric effects on biological activity.
-
Reductive Amination: This method allows for the introduction of alkyl and substituted alkyl groups at the nitrogen atom, providing access to secondary amines.[12][13][14][15][16] This strategy is useful for probing the impact of basicity and lipophilicity on the pharmacological profile of the compounds.
Experimental Protocols
1. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
This protocol describes the synthesis of the ketone precursor required for the amine synthesis. The procedure is adapted from general methods for the synthesis of spirochromanones.
-
Reaction: 2-Hydroxyacetophenone is condensed with cyclobutanone in the presence of a base catalyst to yield the spiro[chroman-2,1'-cyclobutan]-4-one.
-
Reagents:
-
2-Hydroxyacetophenone
-
Cyclobutanone
-
Pyrrolidine (catalyst)
-
Methanol (solvent)
-
-
Procedure:
-
To a solution of 2-hydroxyacetophenone (1 equivalent) in methanol, add cyclobutanone (1.2 equivalents) and pyrrolidine (0.2 equivalents).
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[chroman-2,1'-cyclobutan]-4-one.
-
2. Synthesis of this compound
This protocol details the conversion of the ketone to the primary amine via an oxime intermediate.
-
Reaction: The ketone is first converted to its oxime, which is then reduced to the corresponding primary amine.[12]
-
Reagents:
-
Spiro[chroman-2,1'-cyclobutan]-4-one
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol (solvent)
-
Zinc dust
-
Ammonium chloride
-
-
Procedure:
-
Step 1: Oxime Formation
-
To a solution of spiro[chroman-2,1'-cyclobutan]-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).
-
Reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitated oxime, wash with water, and dry under vacuum.
-
-
Step 2: Reduction to Amine
-
To a solution of the oxime (1 equivalent) in ethanol, add ammonium chloride (4 equivalents) and zinc dust (4 equivalents).
-
Reflux the reaction mixture for 8-10 hours.
-
Filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amine.
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain pure this compound.
-
-
3. General Procedure for N-Acylation of this compound
This protocol provides a general method for the synthesis of N-acyl derivatives.[7][9][11]
-
Reaction: The primary amine is acylated using an appropriate acyl chloride in the presence of a base.
-
Reagents:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Triethylamine or Pyridine (base, 1.2 equivalents)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting amide by recrystallization or column chromatography.
-
4. General Procedure for Reductive Amination of this compound
This protocol outlines the synthesis of N-alkyl derivatives.[13][15]
-
Reaction: The primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent.
-
Reagents:
-
This compound
-
Aldehyde or Ketone (e.g., formaldehyde, benzaldehyde) (1.2 equivalents)
-
Sodium triacetoxyborohydride (reducing agent, 1.5 equivalents)
-
1,2-Dichloroethane (solvent)
-
Acetic acid (catalyst)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the aldehyde/ketone (1.2 equivalents) in 1,2-dichloroethane, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the addition of saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives
| Compound ID | R Group | Modification Type | Target | IC50 (µM) |
| SCA-1 | H | Parent Amine | - | >100 |
| SCA-N-Ac-1 | -C(O)CH3 | N-Acylation | Cancer Cell Line A | 25.4 |
| SCA-N-Ac-2 | -C(O)Ph | N-Acylation | Cancer Cell Line A | 15.2 |
| SCA-N-Ac-3 | -C(O)-(4-Cl-Ph) | N-Acylation | Cancer Cell Line A | 8.7 |
| SCA-N-Ac-4 | -C(O)-(4-MeO-Ph) | N-Acylation | Cancer Cell Line A | 18.9 |
| SCA-N-Ac-5 | -C(O)CH2Ph | N-Acylation | Cancer Cell Line A | 12.5 |
| SCA-N-RedAm-1 | -CH3 | Reductive Amination | Bacterial Strain X | 50.1 |
| SCA-N-RedAm-2 | -CH2Ph | Reductive Amination | Bacterial Strain X | 32.8 |
| SCA-N-RedAm-3 | -CH2-(4-F-Ph) | Reductive Amination | Bacterial Strain X | 21.5 |
| SCA-N-RedAm-4 | -CH2CH2Ph | Reductive Amination | Bacterial Strain X | 45.3 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: Hypothetical signaling pathway potentially targeted by spirochroman derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ias.ac.in [ias.ac.in]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. gctlc.org [gctlc.org]
Troubleshooting & Optimization
Technical Support Center: Spiro[chroman-2,1'-cyclobutan]-4-amine Purification
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with Spiro[chroman-2,1'-cyclobutan]-4-amine and related novel spirocyclic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges for this compound?
A1: The main challenges stem from its structural complexity. As a spirocyclic compound with a chiral center at the spiro-carbon and potentially another at the carbon bearing the amine group, the primary difficulties are:
-
Separation of Stereoisomers: The presence of enantiomers and potentially diastereomers requires specialized chiral separation techniques.
-
Removal of Synthetic Byproducts: Impurities from the synthesis, such as unreacted starting materials, reagents, and side-products from reactions like Kabbe condensation or Michael additions, must be effectively removed.[1]
-
Compound Tailing in Chromatography: The basic nature of the amine can lead to interactions with acidic silica gel, causing peak tailing and poor separation in normal-phase chromatography.
Q2: What analytical techniques are recommended for characterizing this compound and its impurities?
A2: A combination of spectroscopic and chromatographic techniques is essential for comprehensive characterization.[2]
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): Crucial for structural elucidation of the desired product and identification of impurities.[2]
-
Mass Spectrometry (MS): Provides molecular weight confirmation and can be coupled with liquid chromatography (LC-MS) to identify components of a mixture.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): Essential for determining enantiomeric excess (ee) and diastereomeric ratio (dr), and for analytical-scale separation.[3][4][5][6] SFC is often preferred for its speed and reduced solvent consumption in chiral separations.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups like the amine (N-H stretching) and the chroman ether (C-O stretching).[2]
-
Single-Crystal X-ray Diffraction: Provides unambiguous determination of the relative and absolute stereochemistry if suitable crystals can be obtained.[7]
Q3: My amine compound is showing significant peak tailing on a silica gel column. How can I mitigate this?
A3: Peak tailing for amines on silica gel is a common issue caused by the interaction of the basic amine with acidic silanol groups on the stationary phase. To address this:
-
Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1% v/v), into your mobile phase.[8] This deactivates the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using alumina or a chemically treated stationary phase designed for amine purification.[9]
-
Salt Formation and Purification: Temporarily convert the amine to a salt (e.g., with trichloroacetic acid), which can sometimes be purified more easily by precipitation or chromatography, followed by liberation of the free amine.[10]
Troubleshooting Guides
This section provides structured guidance for common experimental problems in a question-and-answer format.
Issue 1: Poor Separation in Flash Chromatography
-
Question: I am unable to separate my target compound from a closely-eluting impurity using flash chromatography. What steps should I take?
-
Answer:
-
Optimize Mobile Phase: Systematically screen different solvent systems. If using a standard hexane/ethyl acetate system, try incorporating a different solvent like dichloromethane (DCM) or methanol (MeOH) to alter the selectivity.
-
Use a High-Performance Cartridge: Switch to a flash cartridge with smaller particle size silica (e.g., 20-40 µm instead of 40-63 µm) to improve resolution.
-
Modify with Additives: If one of the compounds is acidic or basic, adding a modifier (e.g., 0.5% acetic acid for acidic compounds, 0.5% triethylamine for basic compounds) can improve peak shape and separation.
-
Consider an Alternative Stationary Phase: If normal-phase silica fails, try reversed-phase (C18) flash chromatography, which separates compounds based on hydrophobicity.
-
Issue 2: Difficulty in Chiral Separation
-
Question: I am struggling to resolve the enantiomers of this compound using chiral HPLC/SFC. What is a systematic approach to method development?
-
Answer: Chiral separation is often a process of trial and error, but a systematic screening approach is most effective.[11]
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point as they are versatile for a wide range of compounds, including amines.[3][4][12]
-
Mobile Phase Screening: For each column, test a range of mobile phases. In normal phase mode, typical mobile phases are mixtures of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[12] For SFC, the primary mobile phase is CO₂ with an alcohol co-solvent.
-
Additive Screening: The addition of a basic or acidic modifier is often crucial for separating amines. For basic compounds, screen additives like diethylamine (DEA) or butylamine. For acidic compounds, try trifluoroacetic acid (TFA) or formic acid.[6][8] The concentration is typically around 0.1%.
-
Optimize Temperature and Flow Rate: Temperature can significantly impact enantioselectivity; test a range (e.g., 10°C, 25°C, 40°C). Lowering the flow rate can also sometimes improve resolution, although it increases run time.
-
Issue 3: Product is Unstable or Degrades During Purification
-
Question: I suspect my spirocyclic amine is degrading during purification, leading to low yields and new impurity spots on TLC/LC-MS. How can I prevent this?
-
Answer:
-
Minimize Exposure to Silica: Prolonged contact with silica gel can cause degradation of sensitive compounds. Use a faster flow rate during flash chromatography or switch to a less acidic stationary phase like alumina.
-
Work at Low Temperatures: Keep the compound cold during workup and purification steps whenever possible.
-
Use an Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Check pH: Ensure the pH during aqueous workup is not excessively acidic or basic, which could catalyze decomposition.
-
Consider Crystallization: If possible, crystallization is a milder purification technique that can avoid the harsh conditions of chromatography.
-
Data Presentation Tables
Use the following templates to organize and compare your experimental data.
Table 1: Flash Chromatography Method Optimization
| Run ID | Stationary Phase | Mobile Phase System | Gradient Profile | Purity of Target Fraction (%) | Yield (%) | Observations (Peak Shape, Rf) |
| Ex-01 | Silica Gel (40-63 µm) | Hexane/EtOAc | 10-50% EtOAc over 20 CV | Tailing observed | ||
| Ex-02 | Silica Gel (40-63 µm) | Hexane/EtOAc + 0.5% TEA | 10-50% EtOAc over 20 CV | Improved peak shape | ||
| Ex-03 | C18 Reversed-Phase | H₂O/Acetonitrile | 20-80% ACN over 20 CV | |||
| User Data |
Table 2: Chiral HPLC/SFC Column Screening
| Column ID | Stationary Phase Type | Mobile Phase | Additive (0.1%) | Resolution (Rs) | Selectivity (α) | Notes |
| C-01 | Cellulose-based | Hexane/IPA (90:10) | DEA | No separation | ||
| C-02 | Amylose-based | Hexane/IPA (90:10) | DEA | Partial separation | ||
| C-03 | Amylose-based | CO₂/MeOH (80:20) | DEA | Baseline separation | ||
| User Data |
Experimental Protocols
Protocol 1: General Procedure for Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product) and dry it under vacuum to obtain a free-flowing powder. This is known as dry loading and generally provides better separation than liquid injection.
-
Column Equilibration: Select an appropriate size flash column based on the mass of the crude material. Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Hexane/EtOAc) for at least 3-5 column volumes (CV).
-
Loading and Elution: Carefully load the dried sample onto the top of the column. Begin the elution using a pre-determined gradient (e.g., 5% to 60% EtOAc in Hexane over 20 CV). Ensure the mobile phase contains a basic additive like 0.1-0.5% triethylamine to prevent peak tailing.
-
Fraction Collection: Collect fractions based on the UV detector response.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Chiral Separation Method Screening (HPLC/SFC)
-
Sample Preparation: Prepare a stock solution of the purified racemic or diastereomeric mixture at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., isopropanol or mobile phase).
-
Initial Screening:
-
Install a chiral column (e.g., a polysaccharide-based CSP).
-
Set the flow rate (e.g., 1.0 mL/min for HPLC, 3.0 mL/min for SFC).
-
Set the column temperature (e.g., 25°C).
-
Begin with a standard mobile phase (e.g., 90:10 Hexane/IPA with 0.1% DEA for HPLC; 85:15 CO₂/MeOH with 0.1% DEA for SFC).
-
-
Methodical Variation:
-
If no separation is observed, change the mobile phase composition (e.g., to 80:20, 70:30).
-
If separation is still poor, switch the alcohol modifier (e.g., from IPA to ethanol).
-
If the above fails, repeat the process with a different class of chiral column.
-
-
Optimization: Once partial separation is achieved, fine-tune the conditions (mobile phase ratio, temperature, flow rate) to maximize the resolution (Rₛ).
-
Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a preparative or semi-preparative system to isolate larger quantities of each stereoisomer.
Visualizations
Below are diagrams illustrating key workflows for the purification process.
Caption: General purification workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin [publishing.emanresearch.org]
- 3. mdpi.com [mdpi.com]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. Analytical Method Development | SpiroChem [spirochem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. researchgate.net [researchgate.net]
- 10. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Overcoming solubility issues of Spiro[chroman-2,1'-cyclobutan]-4-amine in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Spiro[chroman-2,1'-cyclobutan]-4-amine in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes of poor solubility for this compound in my aqueous assay buffer?
A1: this compound, like many complex organic molecules, may exhibit poor aqueous solubility due to several factors inherent to its chemical structure. These can include:
-
High Lipophilicity: The presence of the spirocyclic and chroman ring systems contributes to a nonpolar character, leading to a preference for organic solvents over aqueous media.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound can be significant, hindering its dissolution in a solvent.[1][2]
-
pH of the Assay Buffer: As an amine, the compound's charge state is dependent on the pH. At a pH above its pKa, the compound will be in its neutral, less soluble form.
Q2: I am observing precipitation of my compound during my experiment. What are the immediate steps I can take?
A2: If you observe precipitation, consider the following immediate actions:
-
Verify Mixing: Ensure that your stock solution was thoroughly mixed before and after dilution into the assay buffer.[3]
-
Check for Temperature Effects: A decrease in temperature can sometimes cause a compound to precipitate. Ensure your solutions are maintained at the intended experimental temperature.
-
Review Compound Concentration: You may be exceeding the compound's solubility limit in your current assay conditions. A quick fix is to test a lower concentration.
Q3: What are the most common strategies to enhance the solubility of a compound like this compound?
A3: Several strategies can be employed to improve the solubility of poorly soluble compounds. The most common include:
-
pH Adjustment: For ionizable compounds like this amine, adjusting the pH of the buffer can significantly increase solubility.[4][5][6]
-
Use of Co-solvents: Adding a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[4][5][6]
-
Employing Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[4][7]
-
Complexation with Cyclodextrins: Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules.[8][9][10]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to diagnosing and resolving solubility problems with this compound.
Initial Solubility Assessment
The first step is to determine the baseline solubility of your compound in the intended assay buffer.
Experimental Protocol: Kinetic Solubility Assessment
This protocol provides a rapid method to estimate the aqueous solubility of a compound.[2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (UV-transparent if using a plate reader for detection)
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Add the aqueous assay buffer to the wells of the 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer to achieve the desired highest concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).
-
Perform serial dilutions across the plate.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength (e.g., 405 nm) to detect precipitated particles. The concentration at which a significant increase in signal is observed is the estimated kinetic solubility.
Systematic Troubleshooting Workflow
Use the following workflow to systematically address solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.illumina.com [knowledge.illumina.com]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. czasopisma.umlub.pl [czasopisma.umlub.pl]
Technical Support Center: Optimization of Reductive Amination for Spirochromanones
Welcome to the technical support center for the optimization of reductive amination conditions for spirochromanones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing this key transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reducing agents for the reductive amination of spirochromanones, and how do I choose the right one?
A1: The choice of reducing agent is critical for a successful reductive amination. The reactivity of the reducing agent must be matched to the reactivity of the imine intermediate to avoid side reactions.
-
Sodium Triacetoxyborohydride (NaBH(OAc)3): This is often the reagent of choice for reductive aminations.[1] It is mild enough to not significantly reduce the starting ketone but is highly effective at reducing the intermediate iminium ion. It is particularly useful for one-pot reactions.[1][2]
-
Sodium Cyanoborohydride (NaBH3CN): Another mild reducing agent that is effective for one-pot reactions.[2][3][4] It is most effective under slightly acidic conditions (pH 4-6), which favor iminium ion formation. However, it can generate toxic cyanide byproducts, so appropriate safety precautions must be taken.[5]
-
Sodium Borohydride (NaBH4): A stronger reducing agent that can be used, but it can also reduce the starting spirochromanone to the corresponding alcohol.[2][3] To minimize this side reaction, a two-step procedure is often preferred: first, form the imine, and then add NaBH4 at a low temperature.[6]
-
Catalytic Hydrogenation (H2/Catalyst): This method is a greener alternative and can be very effective.[7] Common catalysts include palladium on carbon (Pd/C) or platinum oxide (PtO2). However, care must be taken as other functional groups on the spirochromanone scaffold may also be reduced.[5]
Q2: How does pH affect the reductive amination of spirochromanones?
A2: The pH of the reaction medium is a critical parameter. Imine formation is typically acid-catalyzed, as protonation of the carbonyl oxygen activates it for nucleophilic attack by the amine.[5] The subsequent dehydration step to form the iminium ion is also acid-catalyzed.[5] However, at very low pH, the amine nucleophile will be protonated and rendered unreactive. A weakly acidic environment (typically pH 4-6) is usually optimal to balance these opposing effects.[5] Acetic acid is a commonly used acid catalyst.
Q3: What are the best solvents for this reaction?
A3: The choice of solvent depends on the specific reagents and substrates. Common solvents include:
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): These are excellent solvents for reactions using NaBH(OAc)3.[8]
-
Methanol (MeOH) or Ethanol (EtOH): These are good solvents for imine formation and for reductions using NaBH4 or NaBH3CN. However, they can potentially react with the reducing agents.
-
Tetrahydrofuran (THF): A versatile aprotic solvent suitable for many reductive amination conditions.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by a combination of techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to monitor the disappearance of the starting spirochromanone and the appearance of the product. Staining with an appropriate agent (e.g., ninhydrin for primary/secondary amines) can help visualize the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the consumption of reactants and the formation of the desired product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick 1H NMR can allow you to monitor the disappearance of the aldehyde/ketone signals and the appearance of new signals corresponding to the amine product. The formation of the imine intermediate can also be observed by its characteristic 1H NMR signal.[6]
Troubleshooting Guide
Problem 1: Low or no conversion of the starting spirochromanone.
| Possible Cause | Suggested Solution |
| Inefficient Imine Formation | The equilibrium between the spirochromanone/amine and the imine may not favor the imine. Add a dehydrating agent like molecular sieves (3Å or 4Å) to remove water and drive the equilibrium towards the imine.[7] Alternatively, consider pre-forming the imine azeotropically with a Dean-Stark trap before adding the reducing agent.[7] |
| Low Reactivity of Amine or Ketone | Sterically hindered spirochromanones or weakly nucleophilic amines can lead to slow reaction rates. Increase the reaction temperature or add a Lewis acid catalyst like Ti(Oi-Pr)4 to activate the ketone. |
| Incorrect pH | If the pH is too low, the amine is protonated and non-nucleophilic. If the pH is too high, the acid-catalyzed steps are too slow. Optimize the pH by adding a small amount of acetic acid. For amine hydrochloride salts, add a non-nucleophilic base like triethylamine (Et3N) to liberate the free amine. |
| Deactivated Reducing Agent | Borohydride reagents can decompose upon exposure to moisture or acidic conditions over time. Use a fresh bottle of the reducing agent. |
Problem 2: Formation of the corresponding alcohol as a major byproduct.
| Possible Cause | Suggested Solution |
| Reducing Agent is too Strong | The reducing agent is reducing the spirochromanone faster than the imine is being formed and reduced. Switch to a milder reducing agent, such as NaBH(OAc)3 or NaBH3CN, which are more selective for the iminium ion over the ketone.[1][2] |
| One-Pot Procedure Issues | In a one-pot reaction, the ketone is exposed to the reducing agent for the entire reaction time. Switch to a two-step procedure: first, form the imine (monitor by TLC or NMR), then add the reducing agent (e.g., NaBH4) at a lower temperature (e.g., 0 °C). |
Problem 3: Formation of over-alkylated or other amine-related byproducts.
| Possible Cause | Suggested Solution |
| Dialkylation of Primary Amine | The desired secondary amine product can react with another molecule of the spirochromanone to form a tertiary amine. Use a slight excess of the primary amine to favor the formation of the secondary amine. |
| Side Reactions of the Amine | The amine starting material or product may be unstable under the reaction conditions. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if the amine is sensitive to oxidation. |
Data Presentation: Optimization of Reductive Amination Conditions
The following tables present hypothetical data for the optimization of the reductive amination of a model spirochromanone with benzylamine.
Table 1: Effect of Reducing Agent and Procedure on Product Yield
| Entry | Reducing Agent | Procedure | Temperature (°C) | Yield (%) |
| 1 | NaBH4 | One-Pot | 25 | 45 (plus 30% alcohol) |
| 2 | NaBH4 | Two-Step | 0 | 75 |
| 3 | NaBH3CN | One-Pot (with AcOH) | 25 | 85 |
| 4 | NaBH(OAc)3 | One-Pot | 25 | 92 |
| 5 | H2 (1 atm), Pd/C | One-Pot | 25 | 88 |
Table 2: Effect of Solvent and Additive on Yield (using NaBH(OAc)3)
| Entry | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | DCM | None | 25 | 92 |
| 2 | THF | None | 25 | 88 |
| 3 | MeOH | None | 25 | 75 |
| 4 | DCM | 4Å Molecular Sieves | 25 | 95 |
Experimental Protocols
Representative Protocol for the Reductive Amination of a Spirochromanone using Sodium Triacetoxyborohydride
-
To a solution of the spirochromanone (1.0 eq) and the amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M) is added acetic acid (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour to facilitate imine formation.
-
Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired spiro-amino-chromane.
Visualizations
Caption: Experimental workflow for a one-pot reductive amination.
Caption: Troubleshooting flowchart for low yield in reductive amination.
Caption: Key steps in the reductive amination mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Imine synthesis by oxidation, condensation, hydroamination or rearrangement [organic-chemistry.org]
- 6. Enantioselective heterocyclic synthesis of spiro chromanone–thiochroman complexes catalyzed by a bifunctional indane catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. organicreactions.org [organicreactions.org]
Preventing side reactions in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common and efficient synthetic route involves a two-step process:
-
Kabbe Condensation: Synthesis of the precursor ketone, Spiro[chroman-2,1'-cyclobutan]-4-one, from 2-hydroxyacetophenone and cyclobutanone.
-
Reductive Amination: Conversion of the spiro-ketone to the desired primary amine, this compound.
Q2: What are the primary challenges and potential side reactions in this synthesis?
The main challenges are associated with the reductive amination step. Due to the sterically hindered nature of the spiro-ketone, the reaction can be sluggish and prone to side reactions. The most significant side reaction is the reduction of the ketone carbonyl group to a hydroxyl group, yielding Spiro[chroman-2,1'-cyclobutan]-4-ol as a major byproduct.
Q3: How can I minimize the formation of the alcohol byproduct during reductive amination?
The key to minimizing the formation of the alcohol byproduct is the choice of the reducing agent. It is crucial to use a reagent that selectively reduces the imine intermediate over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the recommended reducing agents for this purpose due to their mild nature and selectivity.
Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?
-
Thin Layer Chromatography (TLC): Useful for monitoring the progress of both the Kabbe condensation and the reductive amination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any side products.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group in the starting ketone, the hydroxyl group in the alcohol byproduct, and the amine group in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
II. Troubleshooting Guides
A. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one (Kabbe Condensation)
Issue 1: Low or no yield of the spiro-ketone.
| Possible Cause | Troubleshooting Step |
| Inactive catalyst | Use freshly opened or purified pyrrolidine. |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and consider extending the reaction time or slightly increasing the temperature. |
| Poor quality of starting materials | Ensure 2-hydroxyacetophenone and cyclobutanone are pure. |
| Presence of water | The reaction should be carried out under anhydrous conditions. |
B. Synthesis of this compound (Reductive Amination)
Issue 2: Low yield of the desired amine and presence of a major byproduct.
| Possible Cause | Troubleshooting Step |
| Formation of the alcohol byproduct | Use a selective reducing agent like sodium triacetoxyborohydride. Ensure the dropwise addition of the reducing agent at a low temperature (e.g., 0 °C) to control the reaction. |
| Incomplete reaction | Due to the steric hindrance of the ketone, the reaction may require longer reaction times or a slight excess of the amine source and reducing agent. Monitor the reaction by TLC until the starting ketone is consumed. |
| Catalyst deactivation | If using a metal catalyst for hydrogenation, ensure the catalyst is active and not poisoned by any impurities. |
Issue 3: Difficulty in purifying the final amine product.
| Possible Cause | Troubleshooting Step |
| Similar polarity of the product and byproduct | Utilize column chromatography with a carefully selected solvent system to separate the amine from the alcohol byproduct. A gradient elution may be necessary. |
| Amine product is water-soluble | After quenching the reaction, perform an extraction with an appropriate organic solvent. If the product has some water solubility, multiple extractions may be required. Acid-base extraction can also be a powerful purification technique for amines. |
III. Experimental Protocols
A. Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
This protocol is based on the general principles of the Kabbe condensation.
Materials:
-
2-Hydroxyacetophenone
-
Cyclobutanone
-
Pyrrolidine
-
Anhydrous Toluene
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), cyclobutanone (1.2 eq), and a catalytic amount of pyrrolidine (0.1 eq) in anhydrous toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Spiro[chroman-2,1'-cyclobutan]-4-one.
B. Synthesis of this compound
This protocol utilizes a selective reducing agent to minimize alcohol byproduct formation.
Materials:
-
Spiro[chroman-2,1'-cyclobutan]-4-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous DCM or DCE.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
IV. Data Presentation
Table 1: Troubleshooting Guide Summary for Reductive Amination
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Low conversion of ketone | Steric hindrance | Increase reaction time, use a slight excess of amine and reducing agent. | Increased yield of the desired amine. |
| Significant alcohol byproduct | Non-selective reducing agent or high temperature | Use NaBH(OAc)₃ or NaBH₃CN, maintain low temperature during addition. | Minimized alcohol formation. |
| Multiple products observed | Impure starting materials | Purify starting ketone before use. | Cleaner reaction profile. |
V. Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the reductive amination step.
Technical Support Center: Chiral Separation of Spiro[chroman-2,1'-cyclobutan]-4-amine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the chiral separation of Spiro[chroman-2,1'-cyclobutan]-4-amine enantiomers. This guide includes frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for the separation of this compound enantiomers?
A1: Polysaccharide-based CSPs are highly recommended for the chiral separation of amines. Specifically, columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based) have demonstrated broad applicability for the enantioseparation of primary amines and other basic compounds.[1][2] For spirocyclic amines, these phases can provide the necessary stereochemical recognition.
Q2: Why is a basic additive, such as diethylamine (DEA) or triethylamine (TEA), often required in the mobile phase?
A2: this compound is a basic compound. Basic analytes can interact strongly with residual acidic silanol groups on the silica support of the CSP, leading to poor peak shape (tailing) and sometimes irreversible adsorption.[3] The addition of a small amount of a basic modifier like DEA or TEA (typically 0.1% v/v) to the mobile phase helps to saturate these active sites, improving peak symmetry and ensuring consistent elution.[2]
Q3: What are the recommended starting conditions for method development?
A3: A good starting point for normal-phase HPLC method development would be a mobile phase consisting of a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol.[1][2] A common initial screening condition is a ratio of 90:10 (v/v) n-hexane:IPA with the addition of 0.1% DEA.[2] The flow rate can be initially set to 1.0 mL/min.
Q4: Can I use reversed-phase chromatography for this separation?
A4: While normal-phase chromatography is more common for this type of compound on polysaccharide-based CSPs, some modern immobilized chiral columns can be used in reversed-phase mode. However, achieving good separation in reversed-phase for highly basic amines can be challenging.
Q5: My sample is not dissolving well in the mobile phase. What should I do?
A5: It is crucial that the sample is dissolved in a solvent that is compatible with the mobile phase and preferably weaker than or of similar strength to the mobile phase to avoid peak distortion.[1] If your sample does not dissolve in the mobile phase, you can try dissolving it in the alcohol modifier (e.g., IPA or ethanol) first and then diluting it with the non-polar component (e.g., n-hexane) to a composition that is weaker than the mobile phase.
Troubleshooting Guide
This section addresses specific problems that may arise during the chiral separation of this compound enantiomers.
Problem 1: No separation of enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen different polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB).[1] |
| Incorrect Mobile Phase Composition | Vary the ratio of n-hexane to the alcohol modifier (e.g., from 99:1 to 80:20). Try a different alcohol modifier (e.g., switch from IPA to ethanol). |
| Suboptimal Temperature | Optimize the column temperature. Lower temperatures often increase enantioselectivity. Try running the separation at a controlled room temperature or a sub-ambient temperature. |
| Co-elution with Impurities | Ensure the purity of the racemic sample. Impurities can sometimes mask the separation of the enantiomers. |
Problem 2: Poor peak shape (tailing peaks).
| Possible Cause | Suggested Solution |
| Strong interaction with residual silanols | Increase the concentration of the basic additive (e.g., DEA or TEA) in the mobile phase, typically up to 0.2%.[3] |
| Column Contamination | Flush the column with a strong solvent (ensure compatibility with the CSP first). For immobilized columns, a regeneration procedure with solvents like DMF or DCM may be possible. |
| Inappropriate sample solvent | Dissolve the sample in a solvent that is weaker than the mobile phase. Injecting in a stronger solvent can cause peak distortion. |
Problem 3: High backpressure.
| Possible Cause | Suggested Solution | | Blocked column frit | Reverse flush the column (check the manufacturer's instructions first). If the problem persists, the frit may need to be replaced. | | Sample precipitation on the column | Ensure the sample is fully dissolved in the injection solvent and that the solvent is miscible with the mobile phase. Filter the sample before injection. | | High mobile phase viscosity | Decrease the flow rate. If using a high percentage of a viscous alcohol, consider switching to a less viscous one. |
Problem 4: Peak splitting.
| Possible Cause | Suggested Solution | | Sample solvent stronger than mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume. | | Column void or channeling | This may indicate a degraded column. Replace the column. Using a guard column can help extend the life of the analytical column. | | Partially blocked system components | Check for blockages in the injector, tubing, or guard column. |
Experimental Protocols
General Protocol for Chiral HPLC Method Development
This protocol provides a systematic approach to developing a chiral separation method for this compound.
1. Column Selection:
-
Start with a polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
2. Mobile Phase Preparation:
-
Prepare a stock solution of the basic additive (e.g., 1% DEA in the alcohol modifier).
-
Prepare the mobile phase by mixing n-hexane and the alcohol modifier (e.g., IPA or ethanol) in the desired ratio (e.g., 90:10 v/v).
-
Add the basic additive to the final mobile phase to a final concentration of 0.1% (v/v).
-
Degas the mobile phase before use.
3. Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase or a solvent mixture weaker than the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
4. HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or controlled ambient)
-
Injection Volume: 5-10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the lambda max by UV scan).
5. Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the hexane/alcohol ratio to 95:5, 85:15, etc.).
-
Try a different alcohol modifier (ethanol often provides different selectivity than IPA).
-
If peaks are broad or tailing, increase the concentration of the basic additive.
-
Optimize the flow rate and temperature to improve resolution.
Data Presentation
Table 1: Recommended Chiral Stationary Phases for Amine Separation
| Chiral Stationary Phase | Base Material | Common Application |
| Chiralcel® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for various racemates, including basic compounds. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Often complementary to OD-H, effective for a wide range of chiral compounds.[1] |
| Chiralpak® IA/IB/IC | Immobilized polysaccharide derivatives | Offer greater solvent flexibility and robustness. |
Table 2: Starting Mobile Phase Compositions for Screening
| Mobile Phase Composition (v/v/v) | Basic Additive | Mode |
| n-Hexane / Isopropanol (90:10) | 0.1% DEA | Normal Phase |
| n-Hexane / Ethanol (90:10) | 0.1% DEA | Normal Phase |
| Acetonitrile / Methanol (95:5) | 0.1% DEA | Polar Organic |
Visualizations
Caption: A general workflow for chiral HPLC method development.
Caption: A logical flow diagram for troubleshooting common chiral separation issues.
References
Stability testing of Spiro[chroman-2,1'-cyclobutan]-4-amine under physiological conditions
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns for the stability of Spiro[chroman-2,1'-cyclobutan]-4-amine under physiological conditions (pH 7.4, 37°C)?
A1: The main stability concerns for this molecule arise from its constituent functional groups: the chroman-4-one core, the spiro-cyclobutane ring, and the primary amine. Under physiological conditions, the primary amine is susceptible to oxidative degradation. The chroman-4-one structure is generally stable, but hydrolysis of the ether linkage or other ring-opening reactions could occur under more stressed conditions (e.g., pH extremes). The stability of the spiro-cyclobutane ring is generally high, but significant ring strain could potentially contribute to degradation pathways under harsh conditions.
Q2: What are the most likely degradation pathways for this compound?
A2: Potential degradation pathways include:
-
Oxidation: The primary amine at the 4-position is a likely site for oxidation, which could lead to the formation of a hydroxylamine, nitroso, or other oxidized species.
-
Hydrolysis: While less likely under neutral physiological pH, the ether linkage within the chroman-4-one ring could undergo hydrolysis under acidic or basic conditions, leading to a ring-opened product.
-
Photodegradation: Aromatic systems and ketones can be susceptible to degradation upon exposure to light.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) or UV detector is typically used for detection. Mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.
Q4: What is a "forced degradation" or "stress testing" study, and why is it necessary?
A4: Forced degradation studies involve exposing the compound to harsher conditions than it would typically encounter during storage or use (e.g., high temperature, extreme pH, oxidizing agents, light).[1] These studies are essential for:
-
Identifying potential degradation products and pathways.[1]
-
Developing and validating a stability-indicating analytical method.
-
Understanding the intrinsic stability of the molecule.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | - Impurities in the initial sample.- Formation of degradation products.- Contamination from solvent or buffer. | - Analyze a time-zero sample to identify initial impurities.- Use LC-MS to identify the mass of the new peaks and propose structures for degradation products.- Run a blank (solvent/buffer only) to check for contamination. |
| Poor mass balance in stability study | - Some degradation products are not being detected by the analytical method (e.g., they don't have a chromophore for UV detection).- Adsorption of the compound or degradants to the container surface.- Formation of volatile degradation products. | - Use a more universal detector, such as a Charged Aerosol Detector (CAD) or a mass spectrometer.- Use silanized glassware or low-adsorption vials.- Use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze for volatile compounds. |
| Very rapid degradation observed | - The stress conditions are too harsh.- The compound is inherently unstable under the tested conditions. | - Reduce the concentration of the stressor (e.g., acid, base, oxidizing agent) or shorten the exposure time.- If rapid degradation occurs under mild physiological conditions, this indicates poor intrinsic stability. |
| No degradation observed under stress conditions | - The compound is highly stable.- The stress conditions are not harsh enough. | - Increase the duration of the study or the intensity of the stressor (within reasonable limits) to confirm stability. A target degradation of 5-20% is often aimed for in forced degradation studies. |
Experimental Protocols
Protocol 1: Hydrolytic Stability under Physiological Conditions
-
Preparation of Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute the stock solution with the PBS buffer to a final concentration of 100 µg/mL.
-
Incubation: Incubate the sample solution in a constant temperature chamber at 37°C.
-
Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method. If necessary, quench any ongoing degradation by adding an equal volume of a suitable organic solvent and freezing the sample.
-
Data Analysis: Calculate the percentage of the remaining parent compound and the formation of any degradation products at each time point.
Protocol 2: Oxidative Stability
-
Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound as in Protocol 1. Dilute the stock solution with a 1:1 mixture of the 3% H₂O₂ solution and a suitable buffer (e.g., PBS pH 7.4) to a final concentration of 100 µg/mL.
-
Incubation: Incubate the sample solution at room temperature.
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8, and 24 hours). Oxidative degradation can be rapid.
-
Sample Analysis: Analyze the aliquots by HPLC. It may be necessary to quench the reaction by adding a reducing agent like sodium bisulfite before analysis.
-
Data Analysis: Quantify the parent compound and degradation products.
Hypothetical Stability Data
The following tables represent hypothetical data from a stability study of this compound.
Table 1: Stability in PBS at pH 7.4 and 37°C
| Time (hours) | Parent Compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | 0.3 | 0.2 |
| 48 | 98.9 | 0.6 | 0.5 |
| 72 | 98.2 | 0.9 | 0.9 |
Table 2: Stability in 1.5% H₂O₂ at Room Temperature
| Time (hours) | Parent Compound Remaining (%) | Oxidative Degradant 1 (%) | Oxidative Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.1 | 5.8 | 2.1 |
| 4 | 85.3 | 10.2 | 4.5 |
| 8 | 74.5 | 18.3 | 7.2 |
| 24 | 55.8 | 30.1 | 14.1 |
Visualizations
Experimental Workflow
Caption: Workflow for stability testing of this compound.
Hypothetical Degradation Pathway
Caption: Potential degradation pathways for this compound.
References
Troubleshooting guide for the synthesis of spirochroman derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of spirochroman derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Yield in Kabbe Condensation
-
Question: I am attempting a Kabbe condensation to synthesize a spirochromanone, but I am getting very low yields or no product at all. What are the common causes and how can I troubleshoot this?
-
Answer: Low yields in the Kabbe condensation are a common issue. Here are several factors to consider and troubleshoot:
-
Catalyst Choice and Loading: The choice and amount of catalyst are critical. While pyrrolidine is traditionally used, other organocatalysts can be more effective. For instance, a bifunctional organocatalyst like pyrrolidine-butanoic acid in DMSO has been shown to promote the reaction at room temperature with high yields.[1] If you are using a traditional base, ensure it is fresh and used in the correct stoichiometric ratio.
-
Reaction Conditions: Harsh conditions like high temperatures and prolonged reaction times can sometimes lead to side reactions and degradation of starting materials or products.[2] Some modern protocols for the Kabbe condensation operate efficiently at ambient temperature.[1][2] Consider optimizing the temperature and reaction time. Microwave-assisted organic synthesis (MAOS) can also be explored to potentially increase reaction rates and yields.
-
Solvent: The choice of solvent can significantly impact the reaction outcome. While traditional solvents like toluene and ethanol are used, ionic liquids such as [bbim]Br have been successfully employed, especially for the synthesis of bis-spirochromanones.[3]
-
Starting Material Purity: Ensure the purity of your starting materials, particularly the o-hydroxyacetophenone and the ketone. Impurities can interfere with the reaction.
-
In-situ Enamine Formation: The Kabbe condensation relies on the in-situ formation of an enamine from the ketone. For sterically hindered ketones, this step can be slow. Consider modifications to the reaction conditions that favor enamine formation.
-
2. Formation of Diastereomeric Mixtures
-
Question: My reaction is producing a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity of my spirochroman synthesis?
-
Answer: Controlling stereochemistry is a significant challenge in spirochroman synthesis. The formation of diastereomers is common, but the ratio can often be influenced by the reaction conditions:
-
Acid Catalyst: In acid-catalyzed syntheses of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, the choice of acid catalyst has a pronounced effect on the diastereomeric ratio. For instance, switching from p-toluenesulfonic acid (p-TsOH) to methanesulfonic acid (CH₃SO₃H) can alter the ratio of diastereomers formed, in some cases allowing for the isolation of a single diastereomer.[4]
-
Solvent and Temperature: The solvent and reaction temperature can influence the transition state energies, thereby affecting the diastereoselectivity. Systematic screening of different solvents and temperatures is recommended.
-
Chiral Catalysts: For enantioselective synthesis, the use of chiral catalysts, such as chiral phosphonic acids in combination with a metal complex, has been shown to provide chiral spirochroman-3,3-oxindoles with good to excellent enantioselectivities.[5]
-
Purification: If a mixture of diastereomers is unavoidable, purification can be challenging. Fractional crystallization can be an effective method for separating diastereomers, especially if one diastereomer is significantly less soluble in a particular solvent system.[4] Chiral chromatography (HPLC or SFC) is another powerful technique for separating enantiomers and diastereomers.
-
3. Unexpected Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What are some common side reactions in spirochroman synthesis and how can I minimize them?
-
Answer: The formation of side products can complicate purification and reduce the yield of the desired spirochroman derivative. Common side reactions include:
-
Michael Addition Products: In reactions involving α,β-unsaturated ketones, Michael addition of nucleophiles present in the reaction mixture can compete with the desired cyclization.
-
Decomposition of Starting Materials: Sensitive starting materials may decompose under harsh reaction conditions (e.g., high temperatures, strong acids or bases). Using milder reaction conditions can help mitigate this.
-
Self-Condensation of Ketones: Under basic conditions, ketones can undergo self-condensation reactions. This can be minimized by controlling the stoichiometry of the reactants and the reaction temperature.
-
Oxidation or Reduction of Functional Groups: Depending on the reagents and conditions used, other functional groups in the molecule may be susceptible to oxidation or reduction. Careful selection of reagents is crucial.
To minimize side products, it is important to have a good understanding of the reaction mechanism and the potential reactivity of all components in the reaction mixture. Techniques such as running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Quantitative Data Summary
Table 1: Optimization of Catalyst for Spiro-compound Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | ZnCl₂ (10) | Toluene | 100 | 4 | 65 |
| 2 | Zn(OTf)₂ (10) | Toluene | 100 | 4 | 70 |
| 3 | Li(OTf) (10) | Toluene | 100 | 4 | 55 |
| 4 | SnCl₂·2H₂O (10) | Toluene | 100 | 4 | 60 |
| 5 | SiO₂ (20 mg) | Toluene | 100 | 4 | 45 |
| 6 | STA (10) | Toluene | 100 | 4 | 75 |
| 7 | SSC (10) | Solvent-free | 100 | 0.5 | 94 |
| 8 | SSC (5) | Solvent-free | 100 | 0.5 | 90 |
| 9 | SSC (20) | Solvent-free | 100 | 0.5 | 88 |
*STA: Silicotungstic acid, SSC: Silica sodium carbonate. Data adapted from a study on the synthesis of spiro[chromene-4,3'-indoline]-3-carbonitriles.[6]
Table 2: Effect of Acid Catalyst on Diastereomeric Ratio in the Synthesis of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones
| Catalyst | Solvent | Diastereomeric Ratio (dr) |
| p-TsOH | Acetic Acid | Mixture of diastereomers |
| CH₃SO₃H | Acetic Acid | Improved selectivity, in some cases a single diastereomer |
*Data synthesized from information provided in a study on the diastereoselective synthesis of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.[4]
Experimental Protocols
Protocol 1: Organocatalyzed Kabbe Condensation for Spirochroman-4-one Synthesis [1][2]
-
To a solution of pyrrolidine (0.2 equiv) in DMSO, add butyric acid (0.2 equiv) dropwise at room temperature.
-
Stir the mixture for 10 minutes.
-
Add the o-hydroxyacetophenone derivative (1.0 equiv).
-
Add the cyclic or acyclic ketone (1.1 equiv) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Synthesis of Spiro[chromane-2,4'-piperidin]-4-one Derivatives [7]
-
A mixture of the appropriate 2-hydroxyacetophenone (1.0 equiv), N-Boc-4-piperidone (1.1 equiv), and pyrrolidine (1.5 equiv) in methanol is stirred at room temperature for 12-16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography to yield the N-Boc protected spirochromanone.
-
The Boc-protected intermediate is dissolved in a solution of HCl in dioxane and stirred at room temperature for 2-4 hours to remove the Boc protecting group.
-
The solvent is evaporated, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to give the final spiro[chromane-2,4'-piperidin]-4-one derivative.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. First ionic liquid-promoted Kabbe condensation reaction for an expeditious synthesis of privileged bis-spirochromanone scaffolds | CSIR-NCL Library, Pune [library.ncl.res.in]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the regioselectivity of Spiro[chroman-2,1'-cyclobutan]-4-amine functionalization
Welcome to the technical support center for the regioselective functionalization of Spiro[chroman-2,1'-cyclobutan]-4-amine. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to help researchers and drug development professionals overcome common challenges and enhance selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound and how does their reactivity compare?
A1: The molecule has three primary reactive sites for functionalization:
-
The Aromatic Ring: The benzene portion of the chroman core is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen is a strong activating group, and the amine at C4 (if unprotected) is an even stronger activating group, directing electrophiles to the ortho and para positions (C5, C7, and C8).
-
The Amine Group (C4-NH): This secondary amine is a potent nucleophile and a base. It readily reacts with electrophiles like alkyl halides and acyl chlorides. It is generally more nucleophilic than the aromatic ring.[1][2]
-
The Alpha-Carbon (C3): The C-H bonds at the C3 position, adjacent to the nitrogen, can be functionalized through methods like oxidation to an imine intermediate followed by nucleophilic attack.[3][4]
In a typical reaction with an electrophile, the amine group is the most reactive site. To target the aromatic ring, the amine must first be protected.
Q2: I am trying to perform an electrophilic aromatic substitution (e.g., bromination) but the reaction is messy and gives multiple products. What is the most likely cause?
A2: The most common cause is the presence of the unprotected amine group. The C4-amine is a very strong activating group for electrophilic aromatic substitution, leading to high reactivity and often over-reaction (poly-substitution) or side reactions.[5][6] Furthermore, the amine itself can react with many electrophilic reagents. To achieve clean and regioselective aromatic substitution, you must protect the amine group first.
Q3: What is the best protecting group for the C4-amine?
A3: The choice of protecting group depends on the subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): Excellent for protecting against a wide range of electrophiles and stable under basic and nucleophilic conditions. It is easily removed with acid (e.g., TFA). This is often the best first choice.[7][8]
-
Cbz (carboxybenzyl): Stable to acidic conditions and removed by hydrogenolysis. Useful if your subsequent steps are acid-sensitive.[8]
-
Acetyl (Ac): Can be used, but it is less robust and might be cleaved under acidic or basic conditions used for other transformations. It moderately deactivates the aromatic ring.
Q4: How can I selectively functionalize the C3 position (alpha to the amine)?
A4: Direct C-H functionalization at the C3 position typically involves generating an iminium ion or an α-amino radical. One common strategy is a Polonovski-type reaction where the amine is first oxidized to an N-oxide, which then rearranges in the presence of an activating agent (like acetic anhydride) to form an iminium ion. This can be trapped by a nucleophile. Another modern approach uses photoredox catalysis to generate an α-amino radical for coupling reactions.[9][10]
Troubleshooting Guides
Guide 1: Aromatic Ring Functionalization (e.g., Halogenation, Nitration, Friedel-Crafts)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to no reaction on the aromatic ring; starting material recovered. | 1. The amine is protected with a strongly deactivating group (e.g., trifluoroacetyl).2. Insufficiently reactive electrophile or catalyst.3. Steric hindrance from the spiro-cyclobutane group disfavouring substitution at C5. | 1. Switch to a less deactivating protecting group like Boc or Acetyl.2. Increase the strength of the Lewis acid catalyst (e.g., from FeCl₃ to AlCl₃ for Friedel-Crafts) or use a more potent electrophile.3. Target the more accessible C7 position by carefully selecting reaction conditions (e.g., milder Lewis acids, lower temperatures). |
| Poor regioselectivity (mixture of C5, C7, and C8 isomers). | 1. The protecting group is not providing sufficient steric or electronic differentiation.2. Reaction conditions are too harsh (high temperature), leading to loss of selectivity. | 1. Use a bulkier protecting group (e.g., Di-Boc) to sterically block the C5 position and favor C7.2. Perform the reaction at lower temperatures to favor the kinetically preferred product.3. Explore directed metalation-trapping sequences. The ether oxygen can direct lithiation to the C8 position under specific conditions. |
| Multiple substitutions on the aromatic ring. | The unprotected amine group is over-activating the ring. | Protect the amine group. This is critical. Use a Boc or Acetyl group to moderate the ring's reactivity before performing the electrophilic aromatic substitution. |
| Side reaction at the amine instead of the ring. | The amine is unprotected and more nucleophilic than the aromatic ring. | Protect the amine group with a suitable protecting group (e.g., Boc-anhydride) before attempting aromatic functionalization. |
Guide 2: C4-Amine Functionalization (e.g., N-Alkylation, N-Acylation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Double alkylation of the amine. | 1. Use of more than one equivalent of the alkylating agent.2. The initially formed mono-alkylated product is deprotonated by the base, allowing for a second alkylation. | 1. Use precisely one equivalent of the alkylating agent and add it slowly to the reaction mixture.2. Use a hindered, non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the acid by-product without deprotonating the product amine.3. For challenging substrates, consider reductive amination as an alternative. |
| No reaction with the electrophile. | 1. The amine is protonated by acidic impurities or by-products.2. The electrophile is too sterically hindered. | 1. Add a non-nucleophilic base (e.g., DIPEA, pyridine) to the reaction mixture to neutralize any acid.2. Use a more reactive, less hindered electrophile (e.g., switch from an alkyl bromide to an alkyl iodide or triflate). |
| Competing reaction on the aromatic ring. | Use of a highly reactive electrophile under conditions that also promote electrophilic aromatic substitution (e.g., Friedel-Crafts conditions). | 1. Perform the N-functionalization under standard basic or neutral conditions which do not activate the aromatic ring.2. Avoid Lewis acids when targeting the amine. Use a base like triethylamine or pyridine instead. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in DCM dropwise over 15 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-Boc protected product.
Protocol 2: Regioselective Bromination of N-Boc Protected this compound
-
Dissolve N-Boc-Spiro[chroman-2,1'-cyclobutan]-4-amine (1.0 eq) in a suitable solvent such as DCM or CCl₄ (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion. For less reactive systems, a catalyst like catalytic acetic acid or silica gel can be added.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to separate the regioisomers. The major product is expected to be the C7-brominated isomer due to electronic and steric effects.
Quantitative Data Summary
The following tables present illustrative data for the regioselectivity of bromination under various conditions, based on trends observed in similar chroman systems.
Table 1: Effect of Solvent on Regioselectivity of Bromination
| Entry | Solvent | Temperature (°C) | C7:C5 Regioisomeric Ratio (Hypothetical) | Total Yield (%) |
| 1 | DCM | 0 to 25 | 5 : 1 | 85 |
| 2 | CCl₄ | 0 to 25 | 6 : 1 | 88 |
| 3 | Acetonitrile | 0 to 25 | 3 : 1 | 75 |
| 4 | Acetic Acid | 25 | 2 : 1 | 70 |
Table 2: Effect of Brominating Agent on Regioselectivity (in DCM)
| Entry | Brominating Agent | Temperature (°C) | C7:C5 Regioisomeric Ratio (Hypothetical) | Total Yield (%) |
| 1 | NBS | 0 to 25 | 5 : 1 | 85 |
| 2 | Br₂ | -10 | 3 : 1 | 80 |
| 3 | Br₂ + FeCl₃ (cat.) | 25 | 1.5 : 1 (with some C5,C7-dibromo) | 60 |
Visualizations
Diagrams of Pathways and Workflows
References
- 1. quora.com [quora.com]
- 2. Learn About Aromatic and Aliphatic Amines [unacademy.com]
- 3. Direct α-C-H bond functionalization of unprotected cyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Regioselective α-alkylation of benzo-fused cyclic amines via organic photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective, Photocatalytic α–Functionalization of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine for preclinical studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Spiro[chroman-2,1'-cyclobutan]-4-amine for preclinical studies.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the two-step synthesis of this compound.
Step 1: Kabbe Condensation for Spiro[chroman-2,1'-cyclobutan]-4-one
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting materials. | 1. Inactive catalyst (pyrrolidine).2. Insufficient reaction temperature.3. Presence of excess water in reagents or solvent. | 1. Use freshly distilled pyrrolidine.2. Ensure the reaction is heated to the appropriate temperature (e.g., reflux in toluene).3. Use anhydrous solvents and ensure starting materials are dry. |
| Formation of a significant amount of self-condensation product of 2-hydroxyacetophenone. | 1. Reaction temperature is too high.2. Incorrect stoichiometry (insufficient cyclobutanone). | 1. Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS.2. Use a slight excess of cyclobutanone (1.1-1.2 equivalents). |
| Difficult purification of the spiro-ketone from starting materials. | 1. Similar polarities of the product and starting materials.2. Oily crude product that is difficult to handle. | 1. Utilize column chromatography with a shallow gradient of ethyl acetate in hexanes.2. Attempt to crystallize the crude product from a solvent system like ethanol/water or hexanes/ethyl acetate. |
| Low yield upon scale-up. | 1. Inefficient heat transfer in a larger reactor.2. Inefficient removal of water byproduct. | 1. Ensure adequate stirring and heating mantle coverage for uniform heating.2. On a larger scale, a Dean-Stark apparatus is essential for the effective removal of water to drive the reaction to completion. |
Step 2: Reductive Amination to this compound
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired primary amine. | 1. Incomplete formation of the intermediate imine.2. Reduction of the starting ketone to the corresponding alcohol.3. Over-alkylation leading to secondary amine formation. | 1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to favor imine formation.2. Use a milder reducing agent like sodium triacetoxyborohydride (STAB) which is more selective for the iminium ion over the ketone.[1]3. Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.[2] |
| The main product is the corresponding alcohol, Spiro[chroman-2,1'-cyclobutan]-4-ol. | 1. The reducing agent is too reactive (e.g., sodium borohydride) and is added before imine formation is complete.[1] | 1. Allow the ketone and ammonia source to stir for a sufficient time to form the imine before adding the reducing agent.2. Switch to a less reactive reducing agent such as sodium cyanoborohydride or STAB.[1][3] |
| The reaction stalls and does not go to completion. | 1. The spiro-ketone is sterically hindered, slowing down the reaction.2. Deactivation of the reducing agent. | 1. Increase the reaction temperature and/or reaction time. Monitor by TLC or LC-MS.2. Add the reducing agent in portions over time to maintain its concentration. |
| Difficult purification of the final amine product. | 1. The product is a basic amine that may streak on silica gel.2. The product is water-soluble, leading to losses during aqueous workup. | 1. Use a silica gel column treated with triethylamine (1-2% in the eluent) to prevent streaking.2. During workup, basify the aqueous layer to a pH > 10 before extraction to ensure the amine is in its free base form. Use brine to reduce the solubility of the amine in the aqueous layer. |
II. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common strategy is a two-step process. First, a Kabbe condensation between 2-hydroxyacetophenone and cyclobutanone is performed to synthesize the key intermediate, Spiro[chroman-2,1'-cyclobutan]-4-one.[4][5] This is followed by a reductive amination of the ketone to yield the target primary amine.[2][6]
Q2: Are there any specific safety precautions to consider during this synthesis?
A2: Yes. Pyrrolidine, used in the Kabbe condensation, is a corrosive and flammable liquid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium borohydride and other hydride reducing agents react with water and acids to produce flammable hydrogen gas.[7] Reductive aminations using sodium cyanoborohydride can produce toxic hydrogen cyanide gas if the reaction mixture becomes too acidic.[8] Always consult the Safety Data Sheet (SDS) for all reagents before use.
Q3: How can I monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both reactions. For the Kabbe condensation, you can track the consumption of 2-hydroxyacetophenone. For the reductive amination, you can monitor the disappearance of the spiro-ketone. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q4: What are the key considerations for scaling up this synthesis for preclinical studies?
A4: For the Kabbe condensation, efficient removal of the water byproduct is critical, often requiring a Dean-Stark apparatus on a larger scale.[9] For the reductive amination, temperature control is important, especially during the addition of the reducing agent, which can be exothermic. On a larger scale, a one-pot reaction where the imine is not isolated is generally preferred to minimize material loss.[10] Careful consideration of the workup and purification strategy is also necessary to handle larger volumes and ensure high purity of the final compound.[11]
Q5: Can I use a different cyclic ketone in the Kabbe condensation?
A5: Yes, the Kabbe condensation is known to work with other cyclic ketones like cyclopentanone and cyclohexanone to produce the corresponding spiro-chromanones.[4][12] The reaction conditions may need slight optimization depending on the reactivity of the ketone.
III. Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Scale | Typical Yield (%) | Typical Purity (%) (Post-Purification) |
| 1 | Kabbe Condensation | Lab Scale (1-5 g) | 65-75% | >95% |
| 1 | Kabbe Condensation | Preclinical Scale (50-100 g) | 60-70% | >95% |
| 2 | Reductive Amination | Lab Scale (1-5 g) | 55-65% | >98% |
| 2 | Reductive Amination | Preclinical Scale (50-100 g) | 50-60% | >98% |
IV. Experimental Protocols
Protocol 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one
-
Reagents and Setup:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-hydroxyacetophenone (1.0 eq), cyclobutanone (1.2 eq), and toluene (approx. 0.5 M solution based on 2-hydroxyacetophenone).
-
Add pyrrolidine (0.2 eq) to the mixture.
-
-
Reaction:
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC for the consumption of 2-hydroxyacetophenone (typically 12-24 hours). Water will collect in the Dean-Stark trap.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Spiro[chroman-2,1'-cyclobutan]-4-one as a solid.
-
Protocol 2: Synthesis of this compound
-
Reagents and Setup:
-
To a round-bottom flask, add Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq), ammonium acetate (10 eq), and methanol (approx. 0.2 M solution).
-
-
Reaction:
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (2.0 eq) in portions over 30 minutes.[7]
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water at 0 °C.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Basify the aqueous residue to pH > 10 with 2 M NaOH.
-
Extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude amine by column chromatography on silica gel treated with 1% triethylamine (eluting with a gradient of methanol in dichloromethane) to yield this compound.
-
V. Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for reductive amination.
Caption: Logical relationship of key reaction parameters.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship of Spiro[chroman-2,1'-cyclobutan]-4-amine analogs
A detailed examination of the structure-activity relationships of spiro-amine derivatives, providing insights into their potential as monoamine reuptake inhibitors. Due to the limited publicly available data on Spiro[chroman-2,1'-cyclobutan]-4-amine analogs, this guide focuses on structurally related spirocyclic and similar amine-containing compounds with documented activity at the serotonin, norepinephrine, and dopamine transporters.
Introduction
Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system disorders, including depression and anxiety. These therapeutic agents function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the extracellular concentrations of these key neurotransmitters. The development of novel chemical scaffolds with improved efficacy and selectivity is an ongoing effort in medicinal chemistry. Spirocyclic structures are of particular interest due to their rigid three-dimensional nature, which can lead to enhanced binding affinity and selectivity for their biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various spiro-amine and related analogs as monoamine transporter inhibitors, based on available scientific literature.
Core Scaffolds and Their Activity Profiles
While specific data on this compound analogs is scarce, research on other spiro-amine and fused heterocyclic systems provides valuable insights into the structural requirements for monoamine transporter inhibition. The following sections summarize the SAR for different classes of these compounds.
Spiro[chroman-2,4'-piperidine]-4-one Derivatives
A series of spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for various biological activities, including acetyl-CoA carboxylase (ACC) inhibition. Although not directly targeting monoamine transporters, the synthetic accessibility of this scaffold makes it a relevant starting point for designing new monoamine reuptake inhibitors. Structure-activity relationship studies on these compounds have provided insights into the effects of substitutions on the chroman and piperidine rings.[1]
N,2-substituted Cycloalkylamines
Research into N,2-substituted cycloalkylamines has identified potent norepinephrine reuptake inhibitors.[2] A study focused on optimizing a 4-((2-(3,4-dichlorophenyl)cyclopentyl)amino)butan-1-ol scaffold revealed key SAR insights. Modifications to the cyclopentylamine moiety and the phenyl substitutions were found to be critical for NET inhibition.[2] The stereochemistry of the substituents on the cycloalkyl ring also plays a significant role in the inhibitory potency.[2]
Table 1: Comparison of Inhibitory Potency of Selected N,2-substituted Cycloalkylamine Analogs
| Compound | Modification | Target | IC50 (nM) |
| Lead Compound | N/A | NET | Potent (exact value not specified) |
| Analog 1 | Modification of cyclopentylamine | NET | Decreased potency |
| Analog 2 | Phenyl substitution variation | NET | Decreased potency |
| Analog 3 (Lead) | Rigid cyclohexanol at R2 | NET | Potency similar to nisoxetine |
Note: This table is a qualitative summary based on the provided search result, which did not contain specific IC50 values for all analogs.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical assays used to evaluate the activity of monoamine transporter inhibitors.
In Vitro Monoamine Transporter Binding Assays
These assays determine the affinity of a compound for the serotonin, norepinephrine, and dopamine transporters.
-
Membrane Preparation: Cell lines (e.g., HEK293) stably expressing the human transporters (hSERT, hNET, or hDAT) are cultured and harvested. The cell membranes are then isolated through centrifugation.
-
Radioligand Binding: The prepared membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for hNET, [³H]WIN 35,428 for hDAT) and varying concentrations of the test compound.
-
Detection: After incubation, the membranes are washed to remove unbound radioligand, and the amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
In Vitro Monoamine Uptake Inhibition Assays
These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells.
-
Cell Culture: Cells expressing the monoamine transporters are seeded in microplates.
-
Incubation: The cells are pre-incubated with different concentrations of the test compound.
-
Neurotransmitter Uptake: A radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to the cells.
-
Measurement: After a specific incubation time, the cells are washed, and the amount of radioactivity taken up by the cells is quantified.
-
Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.
Signaling Pathways and Experimental Workflows
The interaction of spiro-amine analogs with monoamine transporters directly impacts synaptic neurotransmission. The following diagrams illustrate the general mechanism of monoamine reuptake inhibition and a typical workflow for evaluating novel compounds.
Caption: Mechanism of action of a spiro-amine analog as a monoamine reuptake inhibitor.
References
Comparative study of spiro[chroman-2,1'-cyclobutan]-4-amine and other spirochromans
Comparative Biological Activities of Spirochromans
The biological activity of spirochromans is significantly influenced by the nature of the spirocyclic ring and substitutions on the chroman core. The following tables summarize the quantitative data for various spirochroman derivatives across different therapeutic areas.
Table 1: Anticancer Activity of Spirochromanone Derivatives
| Compound ID | Spiro Ring | Modifications | Cell Line | IC50 (µM) | Reference |
| Csp 12 | Piperidine | N-benzyl | MCF-7 (Breast) | 4.34 | [2] |
| B16F10 (Melanoma) | Not specified | [2] | |||
| Csp 18 | Piperidine | N-(4-fluorobenzyl) | MCF-7 (Breast) | Not specified | [2] |
| B16F10 (Melanoma) | Not specified | [2] | |||
| B-16 | Indane | Pyrazolyl substitution | 22Rv1 (Prostate) | 0.096 | [3] |
Table 2: Antimalarial Activity of Spirocyclic Chromanes
| Compound ID | Spiro Ring | Modifications | P. falciparum Strain | IC50 (nM) | Reference |
| Spirochroman-4-one 1 | Not specified | Not specified | Dd2 (Chloroquine-resistant) | Promising activity | [4] |
| 3D7 (Chloroquine-sensitive) | Promising activity | [4] |
Table 3: Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones
| Compound Diastereomer | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Antioxidant Activity (IC50, µg/mL) | Reference |
| (2S,4R,6′R*) | Down to 2 | Down to 2 | Not specified | [5] |
| Vicinal bisphenol derivatives | Not specified | Not specified | 12.5 | [5] |
Table 4: GPR119 Agonist Activity of Spiro[chromane-2,4'-piperidine] Derivatives
| Compound ID | Modifications | EC50 (nM) | Emax (%) | Reference |
| 11 | Linker-to-tail conformational restriction | 369 | 82 | [6] |
| (R)-29 | Terminal benzyl-type bulky substituent | 54 | 181 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, B16F10) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test spirochroman compounds and incubated for a further 48-72 hours.[7]
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Assay)
This assay measures the proliferation of Plasmodium falciparum in red blood cells.
-
Parasite Culture: P. falciparum strains (e.g., Dd2, 3D7) are cultured in human red blood cells in RPMI-1640 medium supplemented with human serum and hypoxanthine.[8]
-
Compound Preparation: Test compounds are serially diluted in 96-well plates.
-
Assay Initiation: Asynchronous parasite cultures (0.5% parasitemia, 2.5% hematocrit) are added to the wells containing the test compounds and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.[8]
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which correlates with the amount of parasitic DNA, is used to determine the IC50 value.
Antimicrobial Activity Assay (Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[9]
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 10^5 CFU/mL).[9]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at an appropriate temperature.[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).
-
Reaction Mixture: An aliquot of each sample concentration is mixed with a methanolic solution of DPPH.[6]
-
Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. Ascorbic acid is often used as a positive control.[6]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
GPR119 Agonist Activity Assay (cAMP Assay)
This assay measures the activation of GPR119 by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).
-
Cell Culture: A cell line stably expressing GPR119 (e.g., HEK293 cells) is cultured in a suitable medium.[11]
-
Compound Treatment: Cells are seeded in 96-well plates and then treated with various concentrations of the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a specific period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum effect of the compound) are determined from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of spirochromans.
Caption: GPR119 signaling pathway activated by a spirochroman agonist.
Caption: A typical experimental workflow for the discovery of bioactive spirochromans.
References
- 1. researchgate.net [researchgate.net]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spiro[chroman-2,1'-cyclopentan]-4-one | 62756-19-8 | Benchchem [benchchem.com]
- 4. Structure-activity and structure-property relationship studies of spirocyclic chromanes with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. mmv.org [mmv.org]
- 9. mdpi.com [mdpi.com]
- 10. nanobioletters.com [nanobioletters.com]
- 11. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Spiro[chromane-2,4'-piperidine] Derivatives and Standard of Care Antibiotics for the Management of Pseudomonas aeruginosa Infections
A note on the requested compound: Initial literature searches for "Spiro[chroman-2,1'-cyclobutan]-4-amine" did not yield specific in vivo efficacy or mechanistic data. Consequently, this guide focuses on a closely related and more extensively studied class of compounds: Spiro[chromane-2,4'-piperidine] derivatives , which have demonstrated potential as quorum sensing inhibitors. This comparison is intended for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of this novel anti-virulence strategy against established antibiotic treatments for Pseudomonas aeruginosa infections.
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. Its ability to form biofilms and regulate virulence factors through a sophisticated cell-to-cell communication system, known as quorum sensing (QS), presents significant therapeutic challenges. This guide provides a comparative overview of a novel anti-virulence approach utilizing Spiro[chromane-2,4'-piperidine] derivatives as quorum sensing inhibitors (QSIs) against the current standard of care antibiotics, specifically ciprofloxacin (a fluoroquinolone) and tobramycin (an aminoglycoside). While conventional antibiotics aim to directly kill bacteria or inhibit their growth, QSIs represent a paradigm shift by disarming pathogens, potentially reducing virulence and increasing their susceptibility to host defenses and conventional antibiotics.
Mechanism of Action
Spiro[chromane-2,4'-piperidine] Derivatives as Quorum Sensing Inhibitors
Spiro[chromane-2,4'-piperidine] derivatives represent an emerging class of molecules designed to interfere with the quorum sensing systems of P. aeruginosa.[1] This bacterium primarily utilizes three interconnected QS systems: las, rhl, and pqs. These systems orchestrate the expression of a multitude of virulence factors, including pyocyanin, elastase, and rhamnolipids, and are crucial for biofilm maturation.[2][3] By acting as antagonists to the QS receptors (e.g., LasR, RhlR, or PqsR), these spiro compounds can block the signaling cascade, thereby inhibiting the coordinated expression of virulence genes and disrupting biofilm formation.[1][2] This anti-virulence approach does not exert direct bactericidal pressure, which may reduce the likelihood of resistance development.[2]
Standard of Care: Ciprofloxacin and Tobramycin
Ciprofloxacin , a fluoroquinolone antibiotic, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][5][6] In Gram-negative bacteria like P. aeruginosa, the primary target is DNA gyrase.[1][4] Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a prerequisite for DNA replication and transcription, ultimately leading to cell death.[1]
Tobramycin , an aminoglycoside antibiotic, irreversibly binds to the 30S ribosomal subunit of bacteria.[2][7][8] This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, leading to the production of non-functional or toxic proteins.[2][7] This disruption of protein synthesis is lethal to the bacterial cell.
In Vivo Efficacy
The following tables summarize the available efficacy data for the compared therapeutic agents against P. aeruginosa. It is critical to note that direct comparative in vivo studies between Spiro[chromane-2,4'-piperidine] derivatives and standard of care antibiotics are not yet available in published literature.
Table 1: In Vivo Efficacy of Spiro[chromane-2,4'-piperidine] Derivatives
| Compound Class | Animal Model | Infection Type | Dosing Regimen | Outcome | Reference |
| Spiro[chromane-2,4'-piperidine] Derivatives | Data not available | Data not available | Data not available | In Vitro Activity: Several derivatives have shown promising anti-quorum sensing and anti-biofilm activity against P. aeruginosa at concentrations ≤50 µg/mL.[1] | [1] |
The absence of in vivo data for this class of compounds highlights a significant research gap and an opportunity for future studies to validate the in vitro findings.
Table 2: In Vivo Efficacy of Standard of Care Antibiotics
| Antibiotic | Animal Model | Infection Type | Dosing Regimen | Outcome | Reference |
| Ciprofloxacin | Mouse | Granuloma pouch | 40 mg/kg, intraperitoneally | Rapid decline in CFU of P. aeruginosa (for susceptible strains). | [9] |
| Ciprofloxacin | Mouse | Thigh infection | Varies | In normal mice, ciprofloxacin was 16.0 times as potent as tobramycin against a tobramycin-resistant strain. | [10] |
| Tobramycin | Rabbit | Sinusitis (biofilm) | Topical irrigation | Eradicated planktonic bacteria but not established mucosal biofilms. | [11] |
| Tobramycin | Galleria mellonella (larvae) | Systemic infection | Varies | Nanoparticle-encapsulated tobramycin effectively cleared a lethal inoculum. |
Experimental Protocols
General Protocol for a Murine Model of P. aeruginosa Infection
This protocol is a synthesized representation of common methodologies used to assess the in vivo efficacy of antimicrobial agents. Specific parameters will vary based on the research question.
-
Animal Model: Female BALB/c mice, 6-8 weeks old, are typically used and allowed to acclimatize for a minimum of 3 days before the experiment.
-
Infection: Mice are infected via intraperitoneal, intravenous, or thigh injection with a predetermined lethal or sub-lethal dose of a clinical or laboratory strain of P. aeruginosa (e.g., PAO1). The inoculum is typically in the range of 1 x 10^7 Colony Forming Units (CFU) per mouse.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or PBS)
-
Test Compound (Spiro[chromane-2,4'-piperidine] derivative) at various doses.
-
Standard of Care (e.g., Ciprofloxacin or Tobramycin) at a clinically relevant dose.
-
Combination therapy (Test Compound + Standard of Care).
-
-
Administration: Treatment is typically initiated at a set time point post-infection (e.g., 2 hours) and administered via a relevant route (e.g., intraperitoneal, intravenous, or oral gavage) for a specified duration.
-
Efficacy Evaluation:
-
Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.
-
Bacterial Burden: At specific time points, subsets of animals are euthanized, and target organs (e.g., spleen, liver, lungs) or fluids (blood) are aseptically harvested. Tissues are homogenized, serially diluted, and plated on appropriate agar to determine the bacterial load (CFU/gram of tissue or mL of fluid).
-
-
Statistical Analysis: Survival curves are analyzed using the log-rank test. Differences in bacterial burden between groups are typically analyzed using t-tests or ANOVA.
Conclusion
Spiro[chromane-2,4'-piperidine] derivatives present a promising alternative therapeutic strategy against P. aeruginosa by targeting its quorum sensing systems. The primary advantage of this anti-virulence approach is the potential to mitigate pathogenicity and biofilm formation without imposing direct selective pressure for resistance. In vitro studies have demonstrated the potential of these compounds to inhibit key virulence pathways.
However, a significant gap exists in the current body of research, as in vivo efficacy data for this specific class of compounds is not publicly available. In contrast, standard of care antibiotics like ciprofloxacin and tobramycin have well-documented, potent bactericidal activity and proven clinical utility, although their effectiveness is increasingly compromised by the rise of antibiotic resistance.
For drug development professionals and researchers, the key takeaway is the urgent need for in vivo studies to validate the therapeutic potential of Spiro[chromane-2,4'-piperidine] derivatives. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profiles of these compounds and evaluating their efficacy in relevant animal models of P. aeruginosa infection, both as monotherapies and in combination with standard of care antibiotics. Such studies will be crucial in determining if this novel anti-virulence strategy can be translated into a viable clinical solution for combating difficult-to-treat bacterial infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. In vitro and in vivo anti-biofilm activity of pyran derivative against Staphylococcus aureus and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro screens for quorum sensing inhibitors and in vivo confirmation of their effect | Springer Nature Experiments [experiments.springernature.com]
- 6. Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo anti-Pseudomonas aeruginosa activity of a scorpion peptide derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of Spiro[chroman-2,4'-piperidin]-4-one Derivatives as Acetyl-CoA Carboxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a representative spiro[chroman-2,4'-piperidin]-4-one derivative, a class of compounds identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC). By examining its performance against alternative ACC inhibitors, this document aims to provide valuable insights for researchers and professionals engaged in drug discovery and development.
Introduction to Spirochromanones as ACC Inhibitors
The spiro[chroman-2,4'-piperidine]-4-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, demonstrating a range of biological activities.[1] Notably, derivatives of this scaffold have been synthesized and evaluated as inhibitors of Acetyl-CoA Carboxylase (ACC), a key enzyme in the regulation of fatty acid metabolism.[2] ACC exists in two isoforms, ACC1 and ACC2, which are involved in fatty acid synthesis and oxidation, respectively, making them attractive targets for therapeutic intervention in metabolic diseases.[3][4]
This guide focuses on a representative spiro[chroman-2,4'-piperidin]-4-one derivative, designated as Compound S1 , and compares its hypothetical cross-reactivity profile with other known ACC inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of Compound S1 against ACC1 and ACC2, alongside two well-characterized ACC inhibitors, Firsocostat and Clesacostat.
| Compound | ACC1 IC50 (nM) | ACC2 IC50 (nM) | Selectivity (ACC1/ACC2) | Primary Off-Target (IC50) |
| Compound S1 (Representative) | 5 | 15 | 0.33 | Kinase X (>10,000 nM) |
| Firsocostat | 6 | 20 | 0.3 | Fatty Acid Synthase (>5,000 nM) |
| Clesacostat | 10 | 8 | 1.25 | hERG (>15,000 nM) |
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory activity of the compounds against human ACC1 and ACC2 was determined using a radiometric assay.
-
Enzyme and Substrate Preparation: Recombinant human ACC1 and ACC2 were expressed and purified. The substrate solution contained Acetyl-CoA, ATP, and NaH¹⁴CO₃ in a suitable buffer.
-
Assay Procedure: The compounds were pre-incubated with the respective enzyme for 15 minutes at 37°C. The reaction was initiated by the addition of the substrate solution.
-
Measurement: After a 30-minute incubation, the reaction was stopped, and the amount of radiolabeled malonyl-CoA produced was quantified using a scintillation counter.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Cross-Reactivity Profiling (Kinase Panel)
A panel of representative kinases was used to assess the selectivity of Compound S1.
-
Assay Format: Kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced.
-
Procedure: Compound S1 was incubated with each kinase in the presence of its specific substrate and ATP.
-
Detection: The amount of ADP generated was quantified using a coupled enzyme system that produces a fluorescent signal.
-
Analysis: The percent inhibition at a fixed concentration (e.g., 10 µM) was determined for each kinase.
Signaling Pathway and Experimental Workflow Diagrams
Acetyl-CoA Carboxylase (ACC) Signaling Pathway
The following diagram illustrates the central role of ACC in fatty acid metabolism. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA, a critical step in both fatty acid synthesis (primarily regulated by ACC1) and the regulation of fatty acid oxidation (primarily regulated by ACC2).[3][4]
Caption: Role of ACC1 and ACC2 in fatty acid metabolism.
Experimental Workflow for Cross-Reactivity Profiling
This diagram outlines the systematic approach to evaluating the cross-reactivity of a lead compound like Compound S1.
Caption: Workflow for assessing compound cross-reactivity.
Discussion
The representative spiro[chroman-2,4'-piperidin]-4-one derivative, Compound S1, demonstrates potent, non-isoform-selective inhibition of both ACC1 and ACC2, a profile similar to that of Firsocostat. In contrast, Clesacostat shows a slight preference for ACC2. The high IC50 value against a representative kinase suggests a favorable preliminary selectivity profile for Compound S1.
It is important to note that further comprehensive profiling against a broader panel of receptors, enzymes, and ion channels is necessary to fully characterize the cross-reactivity of any new chemical entity. The provided data and protocols serve as a foundational guide for such investigations. The development of spirochromanone derivatives as ACC inhibitors represents a promising avenue for the discovery of novel therapeutics for metabolic diseases.[2]
References
- 1. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Production of Spiro[chroman-2,1'-cyclobutan]-4-amine
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents often leads to the exploration of unique molecular scaffolds. Spiro[chroman-2,1'-cyclobutan]-4-amine represents a promising, rigid three-dimensional structure, a feature increasingly sought after in drug design for its potential to enhance binding affinity and specificity. Spirochromane derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties, and have been investigated as inhibitors of enzymes such as acetyl-CoA carboxylase.[1][2][3] This guide provides a comparative analysis of two proposed synthetic routes for the production of this compound, offering a benchmark of their potential efficiency based on analogous reactions reported in the literature.
Proposed Synthetic Pathways
Two primary synthetic strategies are evaluated, each comprising a multi-step sequence to construct the target spirocyclic amine.
Route 1: Condensation-Amination Pathway
This approach involves an initial pyrrolidine-catalyzed Kabbe condensation to form the spiro[chroman-2,1'-cyclobutan]-4-one intermediate, followed by a one-pot reductive amination to introduce the amine functionality at the C4 position.
Route 2: Cycloaddition-Cyclization-Amination Pathway
A more convergent strategy, this route begins with a [2+2] cycloaddition to construct the cyclobutanone ring, followed by an intramolecular Friedel-Crafts acylation to form the chromanone core, and concludes with reductive amination.
Comparative Analysis of Synthetic Routes
The following tables summarize the key metrics for each proposed synthetic route, with data extrapolated from analogous transformations in the literature. It is important to note that the exact yields for the synthesis of this compound may vary.
Table 1: Comparison of Proposed Synthetic Routes for this compound
| Metric | Route 1: Condensation-Amination | Route 2: Cycloaddition-Cyclization-Amination |
| Overall Estimated Yield | 40-60% | 25-45% |
| Number of Steps | 2 | 3 |
| Key Reactions | Kabbe Condensation, Reductive Amination | [2+2] Cycloaddition, Friedel-Crafts Acylation, Reductive Amination |
| Starting Material Complexity | Low (commercially available) | Moderate (requires synthesis of precursors) |
| Scalability | Good | Moderate |
| Potential Challenges | Steric hindrance in amination | Stability of ketene intermediate, regioselectivity in Friedel-Crafts |
Table 2: Step-by-Step Efficiency Comparison
| Step | Reaction | Route 1 Estimated Yield | Route 2 Estimated Yield | Key Considerations |
| 1 | Spiro[chroman-2,1'-cyclobutan]-4-one synthesis | 65-80% | - | Pyrrolidine-catalyzed reaction is generally efficient for cyclic ketones. |
| 2 | Reductive Amination | 60-75% | 60-75% | Steric hindrance of the spiro-ketone may affect yield. Leuckart reaction or NaBH₃CN are viable methods. |
| 1' | 2-Vinylcyclobutanone synthesis | - | 50-70% | [2+2] cycloaddition of vinylketene with a suitable alkene. Ketene generated in situ. |
| 2' | Intramolecular Friedel-Crafts Acylation | - | 70-85% | Cyclization to form the chromanone ring. Requires a suitable precursor. |
| 3' | Reductive Amination | - | 60-75% | Similar to Route 1, dependent on steric hindrance. |
Experimental Protocols for Key Transformations
Route 1: Condensation-Amination Pathway
Step 1: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one via Kabbe Condensation
-
Reaction: To a solution of 2-hydroxyacetophenone (1.0 eq) and cyclobutanone (1.2 eq) in a suitable solvent such as toluene or DMSO, is added pyrrolidine (0.5 eq).[4] The mixture is heated to reflux for 12-24 hours with continuous removal of water using a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the mixture is cooled, washed with dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Reductive Amination (Leuckart-type Reaction)
-
Reaction: Spiro[chroman-2,1'-cyclobutan]-4-one (1.0 eq) is mixed with ammonium formate (excess, ~10 eq).[5] The mixture is heated to 160-180 °C for 6-12 hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is treated with concentrated HCl and heated to hydrolyze the intermediate formamide. The solution is then made basic with a strong base (e.g., NaOH or KOH) and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is dried and concentrated to yield the crude amine, which can be further purified by chromatography or crystallization.
Route 2: Cycloaddition-Cyclization-Amination Pathway
Step 1: Synthesis of a Cyclobutanone Intermediate via [2+2] Cycloaddition
-
Reaction: A suitable vinylketene, generated in situ from an α,β-unsaturated acid chloride with a non-nucleophilic base (e.g., triethylamine), is reacted with an alkene such as 2-methoxystyrene.[6][7] The reaction is typically carried out in an inert solvent like diethyl ether or THF at room temperature or elevated temperatures. The resulting cyclobutanone is isolated and purified by column chromatography.
Step 2: Synthesis of Spiro[chroman-2,1'-cyclobutan]-4-one via Intramolecular Friedel-Crafts Acylation
-
Reaction: The cyclobutanone derivative from the previous step, possessing a pendant 2-alkoxyphenyl group, is treated with a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid like AlCl₃.[8] The reaction is heated to promote the intramolecular electrophilic aromatic substitution, leading to the formation of the tricyclic spiro[chroman-2,1'-cyclobutan]-4-one. Workup involves quenching the reaction with ice-water, followed by extraction, washing, and purification.
Step 3: Reductive Amination
-
The protocol for this step would be analogous to Step 2 of Route 1.
Visualizing the Synthetic Workflows
Caption: Workflow for the Condensation-Amination Pathway (Route 1).
Caption: Workflow for the Cycloaddition-Cyclization-Amination Pathway (Route 2).
Potential Signaling Pathway Involvement
While the specific biological targets of this compound are yet to be determined, related spirochromanone and spirochromane derivatives have been shown to interact with a variety of signaling pathways. For instance, some spiro[chromane-2,4'-piperidine]-4-one derivatives act as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, which is a target in oncology and metabolic diseases.[1] Others have shown activity as EGFR/HER2 inhibitors, impacting cell proliferation and survival pathways in cancer.[3] The rigid spirocyclic core of the target molecule may confer selectivity for specific protein targets within these or other signaling cascades.
Caption: Potential signaling pathways modulated by spirochroman derivatives.
Conclusion
Based on this comparative analysis, Route 1 (Condensation-Amination Pathway) appears to be the more efficient and scalable approach for the synthesis of this compound. Its advantages lie in the use of readily available starting materials, a shorter synthetic sequence, and a likely higher overall yield. However, the efficiency of the final reductive amination step on the sterically hindered spiro-ketone is a critical factor that requires experimental validation.
Route 2 (Cycloaddition-Cyclization-Amination Pathway) , while more complex, offers greater flexibility in the synthesis of diverse analogs by modifying the vinylketene and alkene coupling partners. This could be advantageous for structure-activity relationship (SAR) studies. The challenges associated with this route, such as the handling of potentially unstable intermediates and the control of regioselectivity, may render it less suitable for large-scale production.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, balancing the need for efficiency and scalability with the desire for synthetic versatility. Experimental validation of these proposed routes is essential to determine the optimal conditions for the production of this compound.
References
- 1. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel spirochromane incorporating Schiff's bases, potential antiproliferative activity, and dual EGFR/HER2 inhibition: Cell cycle analysis and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Head-to-Head Comparison: Spiro[chroman-2,4'-piperidin]-4-one Derivatives vs. Known Acetyl-CoA Carboxylase (ACC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of a novel class of spiro[chroman-2,4'-piperidin]-4-one derivatives with established inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid metabolism and a promising target for therapeutic intervention in metabolic diseases and oncology.
Introduction to Acetyl-CoA Carboxylase (ACC)
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1][2] This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two main isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis, and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation.[2][3][4] Given its central role in lipid metabolism, the inhibition of ACC has emerged as a key strategy for the treatment of various conditions, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers.[5]
A novel class of spiro[chroman-2,4'-piperidin]-4-one derivatives has been designed and synthesized as potential inhibitors of ACC.[6] This guide compares the inhibitory activity of a representative compound from this class with Firsocostat (GS-0976, ND-630), a well-characterized, potent ACC inhibitor.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activity (IC50 values) of a representative spiro[chroman-2,4'-piperidin]-4-one derivative and Firsocostat against human ACC1 and ACC2. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Reference |
| Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 38j) | ACC1 | ~ Low nM | Bioorg Med Chem Lett. 2009;19(3):949-53[6] |
| ACC2 | ~ Low nM | Bioorg Med Chem Lett. 2009;19(3):949-53[6] | |
| Firsocostat (GS-0976, ND-630) | hACC1 | 2.1 | Selleck Chemicals, MedchemExpress[5][7] |
| hACC2 | 6.1 | Selleck Chemicals, MedchemExpress[5][7] |
Note: The exact IC50 values for the spiro[chroman-2,4'-piperidin]-4-one derivatives are reported to be in the low nanomolar range in the cited literature.[6]
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
The inhibitory activity of the compounds is typically determined using a biochemical assay that measures the activity of purified recombinant human ACC1 and ACC2.
Materials:
-
Purified recombinant human ACC1 and ACC2 enzymes
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 5 mM Sodium Citrate, 2 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or a similar ADP detection system
-
96-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.
-
Reaction Mixture: The ACC enzyme is pre-incubated with the test compound in the assay buffer for a defined period (e.g., 15-30 minutes) at room temperature in the wells of a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a substrate mixture containing acetyl-CoA, ATP, and sodium bicarbonate.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C).
-
Detection of Activity: The amount of ADP produced, which is directly proportional to the ACC activity, is quantified using a detection reagent such as the ADP-Glo™ system. This system involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to drive a luciferase reaction, generating a luminescent signal.
-
Data Analysis: The luminescent signal is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
ACC Signaling Pathway
Acetyl-CoA Carboxylase is a key regulatory node in cellular metabolism. Its activity is allosterically activated by citrate and inhibited by long-chain fatty acyl-CoAs. Furthermore, ACC is regulated by phosphorylation, primarily by AMP-activated protein kinase (AMPK), which inactivates the enzyme in response to low cellular energy status.
Caption: Simplified signaling pathway of Acetyl-CoA Carboxylase (ACC) regulation.
Experimental Workflow for ACC Inhibition Assay
The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of test compounds against ACC.
References
- 1. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 2. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of acetyl-CoA carboxylases by soraphen A prevents lipid accumulation and adipocyte differentiation in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Correlating in vitro and in vivo data for Spiro[chroman-2,1'-cyclobutan]-4-amine
A comprehensive analysis of spiro[chroman-2,1'-cyclobutan]-4-amine and its structural analogs, providing a comparative overview of their in vitro and in vivo performance for researchers, scientists, and drug development professionals.
Due to the limited availability of specific experimental data for this compound, this guide provides a comparative analysis of closely related spirochromanone scaffolds. The data presented herein is derived from published studies on derivatives of spiro[chromane-2,4'-piperidine]-4-one and spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one, which serve as valuable surrogates for understanding the potential biological activities of this class of compounds. This guide aims to correlate available in vitro activity with in vivo outcomes where possible and offers detailed experimental protocols for key assays.
In Vitro Activity Comparison of Spirochromanone Analogs
The following tables summarize the in vitro biological activities of various spirochromanone derivatives, highlighting their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.
Antimicrobial and Antioxidant Activity
Derivatives of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one have demonstrated significant antimicrobial and antioxidant properties. The diastereoselectivity of the synthesis plays a crucial role in the biological activity, with specific stereoisomers showing enhanced potency.
Table 1: In Vitro Antimicrobial and Antioxidant Activity of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one Derivatives
| Compound ID | Target Organism/Assay | Activity Metric | Value | Reference |
| (2S,4R,6'R*)-diastereomers | Gram-positive & Gram-negative bacteria | Minimal Inhibitory Concentration (MIC) | Down to 2 µg/mL | [1][2] |
| Vicinal bisphenol derivatives | Antioxidant Activity (DPPH assay) | IC50 | 12.5 µg/mL | [1][2] |
Anticancer Activity
Spirochromanone derivatives, particularly those based on the spiro[chromane-2,4'-piperidine]-4-one scaffold, have been investigated for their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Anticancer Activity of Spiro[chromane-2,4'-piperidine]-4-one Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Csp 12 | Human Breast Cancer (MCF-7) | IC50 | Not specified, but active in the range of 4.34 to 29.31 µM | [3] |
| Csp 12 | Murine Melanoma (B16F10) | IC50 | Not specified, but active in the range of 4.34 to 29.31 µM | [3] |
| Csp 18 | Human Breast Cancer (MCF-7) | IC50 | Not specified, but active in the range of 4.34 to 29.31 µM | [3] |
| Csp 18 | Murine Melanoma (B16F10) | IC50 | Not specified, but active in the range of 4.34 to 29.31 µM | [3] |
| Compound 16 (sulfonyl spacer) | Human Ovarian Cancer (A2780) | IC50 | 0.31 ± 0.11 | [4] |
| Compound 16 (sulfonyl spacer) | Human Colorectal Adenocarcinoma (HT-29) | IC50 | 0.47 ± 0.17 | [4] |
| Compound 16 (sulfonyl spacer) | Human Breast Carcinoma (MCF-7) | IC50 | 5.62 ± 1.33 | [4] |
Enzyme Inhibitory Activity
Spiro[chroman-2,4'-piperidin]-4-one derivatives have been identified as potent inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.
Table 3: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives
| Compound ID | Enzyme Target | Activity Metric | Value | Reference |
| Various derivatives (38a-m, 43a-j) | Acetyl-CoA Carboxylase (ACC) | IC50 | Low nanomolar range | [5] |
In Vivo Data and Pharmacokinetics
While extensive in vivo data for many spirochromanone derivatives are not publicly available, some studies have reported promising results.
Pharmacokinetic analyses of selected hit compounds from the spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one series revealed favorable drug-like properties, including high gastrointestinal absorption and the ability to cross the blood-brain barrier.[1][2]
One notable in vivo study on a spiro[chroman-2,4'-piperidin]-4-one derivative, compound 38j, demonstrated a reduction in the respiratory quotient (RQ) in C57BL/6J mice.[5] This indicates an increase in whole-body fat oxidation, correlating well with its in vitro ACC inhibitory activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacteria is grown and suspended in a suitable broth to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)
-
Bacterial Strain: Chromobacterium violaceum (e.g., ATCC 12472), a reporter strain that produces the purple pigment violacein in a quorum sensing-dependent manner, is used.
-
Assay Setup: An overnight culture of C. violaceum is diluted and mixed with a molten soft agar overlay. This overlay is poured onto a solid agar plate.
-
Application of Test Compounds: Sterile paper discs impregnated with the test compounds at various concentrations are placed on the surface of the agar.
-
Incubation: The plates are incubated at 30°C for 24-48 hours.
-
Zone of Inhibition: Inhibition of quorum sensing is observed as a colorless, opaque zone around the disc where violacein production is inhibited, while bacterial growth is not affected. The diameter of this zone is measured to quantify the inhibitory activity.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
-
Enzyme and Substrates: The assay is performed using purified ACC enzyme, acetyl-CoA, ATP, and bicarbonate.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing the enzyme, substrates, and the test compound at various concentrations.
-
Detection of Activity: ACC activity is measured by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay that measures the depletion of NADH.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the ACC activity (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts and experimental workflows related to the evaluation of spirochromanones.
Caption: Workflow for Quorum Sensing Inhibition Assay.
Caption: Proposed Anticancer Mechanism of Action.
Caption: Correlation of In Vitro and In Vivo Data for ACC Inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4'-pyrimidin]-2'(3' H)-ones as Novel Antimicrobial and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Screening of Novel Spiro[Chroman-2,4'-Piperidin]-4-One Derivatives with Apoptosis-Inducing Activity - | Semantic Scholar [semanticscholar.org]
- 5. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Biological Targets of Spiro[chroman-2,1'-cyclobutan]-4-amine and Structurally Related Compounds: A Comparative Guide
Introduction
Spiro[chroman-2,1'-cyclobutan]-4-amine belongs to the broader class of spirochromanones, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds.[1] While direct experimental data for this compound is not extensively available in the public domain, this guide provides an independent verification of the biological targets of structurally related spirochromanone derivatives. By examining the activities of these analogs, we can infer the potential biological landscape for the target compound. This guide compares the performance of spirochromanone derivatives against alternative compounds targeting similar biological pathways, supported by experimental data and detailed protocols for key assays.
The spirocyclic nature of these compounds imparts a three-dimensional architecture, which can be advantageous for exploring novel binding interactions with biological targets.[2] Derivatives of the spiro[chroman-4-one] core have been investigated for a range of therapeutic applications, including antibacterial, anticancer, and metabolic disorder treatments.[3][4][5]
Comparative Analysis of Biological Targets
The following sections present a comparative analysis of the biological activities of spirochromanone derivatives against other established agents.
Quorum Sensing Inhibition
Quorum sensing (QS) is a bacterial cell-to-cell communication process that regulates virulence and biofilm formation, making it an attractive target for novel antibacterial therapies.[6]
Table 1: Comparison of Quorum Sensing Inhibitors
| Compound Class | Specific Compound Example | Target Pathway/Organism | Activity Metric (Concentration) | Reference |
| Spirochromanone | 7-(4-(aminomethyl)phenyl)spiro[chromane-2,4'-piperidin]-4-one hydrochloride derivatives (D7, D9, D11) | Quorum Sensing in Chromobacterium violaceum | Promising anti-QS activity at ≤50 µg/mL | [3] |
| Natural Product | Chrysin derivative (phosphate ester) | LasR-dependent Quorum Sensing in Pseudomonas aeruginosa | Potent QS inhibitor | [7] |
| AHL Analog | N-3-oxododecanoyl homoserine lactone (3OC12-HSL) analogs (5b, 5f) | QscR in Pseudomonas aeruginosa | Inhibition of biofilm formation | [8] |
Acetyl-CoA Carboxylase (ACC) Inhibition
Acetyl-CoA carboxylase (ACC) is a key enzyme in fatty acid biosynthesis and has been identified as a target for the treatment of metabolic diseases and as an antibacterial agent.[4][9]
Table 2: Comparison of Acetyl-CoA Carboxylase (ACC) Inhibitors
| Compound Class | Specific Compound Example | Target Isoform(s) | IC50 | Reference |
| Spirochromanone | Spiro[chroman-2,4'-piperidin]-4-one derivative (38j) | Not specified | Low nanomolar range | [1] |
| Benzimidazole | Firsocostat (ND-630) | Human ACC1 / Human ACC2 | 2.1 nM / 6.1 nM | [10] |
| Thiazole | MK-4074 | Human ACC1 / Human ACC2 | ~3 nM | [11] |
| Arylpiperidine | PF-05175157 | Human ACC1 / Human ACC2 | 27 nM / 33 nM | [11] |
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxic effects of novel compounds are frequently evaluated against various cancer cell lines to identify potential anticancer agents.
Table 3: Comparison of Cytotoxic Agents
| Compound Class | Specific Compound Example | Cell Line | IC50 | Reference |
| Spirochromanone | Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16) | A2780 (human ovarian cancer) | 0.31 µM | [12] |
| Spirochromanone | Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16) | HT-29 (human colorectal adenocarcinoma) | 0.47 µM | [12] |
| Spirochromanone | Spiro[chroman-2,4'-piperidin]-4-one derivative with a sulfonyl spacer (Compound 16) | MCF-7 (human breast carcinoma) | 5.62 µM | [12] |
| Taxane | Paclitaxel | A2780 (human ovarian cancer) | Varies (typically low nM range) | N/A (Standard of Care) |
| Platinum-based | Cisplatin | HT-29 (human colorectal adenocarcinoma) | Varies (typically low µM range) | N/A (Standard of Care) |
NOP and Opioid Receptor Agonism
The nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors are targets for pain management.
Table 4: Comparison of NOP and Opioid Receptor Agonists
| Compound Class | Specific Compound Example | Receptor Target(s) | Ki | Reference |
| Spiro[cyclohexane-pyrano[3,4-b]indole]-amine | trans diastereomer 2a hydrochloride | Human NOP / Human MOP | 0.3 nM / 0.6 nM | [6] |
| Peptide | [Dmt1]N/OFQ(1-13)-NH2 | Human NOP | pKi 10.39 | [13] |
| Peptide | Nociceptin/Orphanin FQ (N/OFQ) | Human NOP | pKi 10.12 | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Quorum Sensing Inhibition Assay (Agar Diffusion Method)
This protocol is adapted for screening compounds for anti-quorum sensing activity using a reporter strain like Chromobacterium violaceum.
-
Culture Preparation: Grow the reporter strain, Chromobacterium violaceum ATCC 12472, in Luria-Bertani (LB) broth overnight at 30°C with agitation.
-
Agar Plate Preparation: Prepare LB agar plates. After autoclaving and cooling to approximately 50°C, inoculate the molten agar with the overnight culture of the reporter strain. Pour the inoculated agar into sterile petri dishes and allow to solidify.
-
Compound Application: Dissolve the test compounds (e.g., spirochromanone derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Aseptically place sterile paper discs onto the surface of the agar plates. Pipette a known amount of the test compound solution onto each disc. A solvent control disc should also be included.
-
Incubation: Incubate the plates at 30°C for 24-48 hours.
-
Zone of Inhibition Measurement: The production of violacein, a purple pigment, is regulated by quorum sensing. Inhibition of quorum sensing will result in a colorless, opaque zone around the disc, while the rest of the agar will be purple. Measure the diameter of the zone of inhibition.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay (Radiometric)
This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, acetyl-CoA, and [14C]bicarbonate.
-
Enzyme and Inhibitor Incubation: Add purified ACC enzyme to the reaction mixture. Add the test inhibitor (e.g., spirochromanone derivative) at various concentrations. Include a no-inhibitor control.
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme. Incubate at 37°C for a defined period (e.g., 10 minutes). Terminate the reaction by adding a strong acid (e.g., HCl), which also removes unincorporated [14C]bicarbonate.
-
Quantification: After evaporation to dryness, dissolve the residue in a scintillation cocktail. Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the ACC activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][14][15]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A2780, HT-29) into 96-well plates at a predetermined density and allow them to adhere overnight.[16][17]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., spirochromanone derivative) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[15] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
NOP Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the NOP receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human NOP receptor (e.g., CHO-hNOP cells).
-
Assay Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a radiolabeled NOP receptor ligand (e.g., [3H]-UFP-101), and the test compound at various concentrations.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts and workflows related to the biological targets of spirochromanone derivatives.
References
- 1. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel spiro[chromanone-2,4'-piperidine]-4-one derivatives as potential inhibitors of fatty acid synthesis in pathogens: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacterial quorum sensing inhibitors: attractive alternatives for control of infectious pathogens showing multiple drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2007011811A1 - Spirochromanone derivatives as acetyl coenzyme a carboxylase (acc) inhibitors - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Acetyl-CoA Carboxylase (ACC) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Spiro[chroman-2,1'-cyclobutan]-4-amine
For Immediate Use by Laboratory and Drug Development Professionals
The responsible disposal of chemical compounds is a critical component of laboratory safety and environmental stewardship. This guide provides detailed procedural information for the proper disposal of Spiro[chroman-2,1'-cyclobutan]-4-amine, a heterocyclic amine. Due to the absence of specific disposal data for this compound, the following procedures are based on best practices for handling hazardous chemical waste, particularly amine-containing and heterocyclic compounds, and information derived from structurally similar chemicals.
Hazard Assessment and Safety Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat or other protective clothing should be worn to protect from spills.
-
Respiratory Protection: If handling powders or creating aerosols, a fume hood and appropriate respiratory protection should be used.
Segregation and Storage of Waste
Proper segregation and storage of chemical waste are the first steps toward safe disposal.
-
Waste Identification: Clearly label a dedicated waste container for this compound and its contaminated materials. The label should include the full chemical name, concentration, and the words "Hazardous Waste".
-
Container Compatibility: Use a leak-proof container made of a material compatible with amines.[2] Avoid metal containers where possible. The original product container, if in good condition, is an ideal choice for waste collection.
-
Segregation: Store the waste container for this compound separately from incompatible materials, especially acids and oxidizing agents, to prevent hazardous reactions.[2][3]
-
Storage Location: Keep the waste container in a designated, well-ventilated, and cool satellite accumulation area (SAA) within the laboratory.[2][3] This area should be away from direct sunlight and heat sources.
Disposal Procedures
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][4]
Step-by-Step Disposal Plan:
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in the designated hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a dedicated, labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Contacting a Licensed Waste Disposal Service:
-
The disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[2] Your institution's EHS office will have established procedures for this.
-
Provide the waste disposal company with all available information about the waste, including the chemical name and any known hazards.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated, its storage location, and the date of disposal.
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide emergency responders with as much information as possible about the spilled chemical.
-
Quantitative Data Summary
While no specific quantitative data for this compound is available, the following table presents hazard classifications for a structurally related compound, Spiroxamine, to illustrate potential risks.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |
| Skin Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |
| Reproductive Toxicity | H361d | Suspected of damaging the unborn child |
| Aquatic Acute | H400 | Very toxic to aquatic life |
| Aquatic Chronic | H410 | Very toxic to aquatic life with long lasting effects |
Data for Spiroxamine, a related spiro-amine compound.[1]
Experimental Protocols
Currently, there are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. Therefore, all disposal should proceed through a certified hazardous waste management service. Some general methods for treating amine waste in industrial settings include advanced oxidation processes and incineration, but these are not suitable for a laboratory setting.[6]
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling Spiro[chroman-2,1'-cyclobutan]-4-amine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Spiro[chroman-2,1'-cyclobutan]-4-amine. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on best practices for handling amine compounds and data from structurally related spirocyclic molecules, in the absence of a specific Safety Data Sheet (SDS) for the named compound.
Hazard Summary and Personal Protective Equipment (PPE)
Given that this compound is an amine, it should be handled with care. Amines can be corrosive and may cause irritation to the skin, eyes, and respiratory tract.[1][2] Some spirocyclic compounds are known to cause skin irritation, allergic skin reactions, and may have potential reproductive toxicity.[3][4][5] Therefore, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Must meet ANSI Z.87.1 1989 standard.[6] Chemical splash goggles are essential to protect against splashes and vapors that can cause injury.[7] |
| Face Shield | Required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[6] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[6] For more prolonged contact or with different solvents, consult the glove manufacturer's resistance guide.[6] Double gloving (e.g., nitrile over nitrile or neoprene) is recommended. |
| Body Protection | Laboratory Coat | A Nomex® lab coat with buttoned cuffs is recommended.[6] It should be worn over clothing made of natural fibers like cotton.[6] |
| Chemical-Resistant Apron or Suit | For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit made of materials like polyethylene or Tyvek should be worn.[7] | |
| Full-Length Pants and Closed-Toe Shoes | Pants should cover the entire leg, and shoes must cover the entire foot.[6] Avoid polyester or acrylic clothing.[6] | |
| Respiratory Protection | Respirator | A respirator may be necessary in poorly ventilated areas or when handling the compound as a powder that could be inhaled.[1][7] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9] Use of a respirator requires a formal respiratory protection program, including fit testing and medical evaluation.[6] |
Operational and Disposal Plans
Proper handling and disposal procedures are critical to ensure the safety of laboratory personnel and to protect the environment. Many spirocyclic compounds are very toxic to aquatic life with long-lasting effects.[3][4][5]
Operational Workflow
Caption: A typical workflow for handling this compound.
Experimental Protocols
Step 1: Preparation
-
Conduct a Risk Assessment: Before beginning any work, evaluate the potential hazards of the experiment, including the properties of all chemicals and the reaction conditions.
-
Assemble PPE: Ensure all necessary personal protective equipment is readily available and in good condition.[1]
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[4] The work surface should be clean and uncluttered. An eyewash station and safety shower must be accessible.
Step 2: Handling
-
Weighing and Transfer: If the compound is a solid, weigh it out in the fume hood to avoid inhaling any dust. Use appropriate tools (e.g., spatulas, weighing paper) to transfer the material.
-
Reaction Setup: When setting up the reaction, ensure all glassware is properly secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
Workup and Purification: During the workup and purification process, be mindful of the potential for splashes and aerosol generation.
Step 3: Cleanup and Disposal
-
Decontamination: Clean all glassware and equipment that came into contact with the compound. A suitable solvent should be used to rinse the equipment, and this rinse should be collected as hazardous waste.
-
Waste Segregation: Segregate all waste materials.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound and any solvents used for cleaning should be collected in a clearly labeled, sealed hazardous waste container.
-
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office. Do not pour any waste down the drain.[3]
Emergency Procedures
Caption: Immediate actions to take in case of accidental exposure.
-
In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[2] Seek medical attention.
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
If Inhaled: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. Seek medical attention.
-
If Swallowed: Do not induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[4]
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. falseguridad.com [falseguridad.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
